3-methoxy-n1,n1-dimethylbenzene-1,4-diamine
Description
The exact mass of the compound 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXABZNHUEJWLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322366 | |
| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7474-82-0 | |
| Record name | 7474-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-methoxy-n1,n1-dimethylbenzene-1,4-diamine CAS number
An In-depth Technical Guide to 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic amine of interest in chemical synthesis and materials science. The document consolidates critical information regarding its chemical identity, physicochemical properties, potential synthetic routes, and key safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate informed handling, application, and further investigation of this compound. Central to this guide is the confirmed Chemical Abstracts Service (CAS) number, which serves as a unique identifier for this specific chemical entity.
Chemical Identification and Structure
The foundational step in the rigorous scientific evaluation of any chemical compound is its unambiguous identification. This compound is definitively identified by its CAS Registry Number.
CAS Number: 7474-82-0[1][2][3]
This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures that all scientific and regulatory information is correctly attributed to this specific molecule, avoiding ambiguity with isomers or related compounds.
The molecular structure consists of a benzene ring substituted with four functional groups: a primary amine (-NH2), a tertiary amine (-N(CH3)2), a methoxy group (-OCH3), and hydrogen atoms at the remaining positions. The "1,4-diamine" designation indicates the para-positioning of the two nitrogen-containing groups on the benzene ring.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 7474-82-0 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂O | [3] |
| Molecular Weight | 166.224 g/mol | [3] |
| Purity | ≥95% (Typical) | [3] |
| MDL Number | MFCD16249531 | [3] |
Synthesis Pathways and Considerations
While specific, optimized synthesis routes for this compound are not extensively detailed in public literature, a logical retrosynthetic analysis points to common methodologies used for analogous phenylenediamines. The synthesis of the closely related N,N-dimethyl-1,4-phenylenediamine (CAS: 99-98-9) often involves the reduction of a corresponding nitroaniline precursor.[4][5][6]
A plausible synthetic approach for this compound would likely involve two key transformations:
-
Nitration: Introduction of a nitro group onto a substituted aniline or anisole derivative.
-
Reduction: Conversion of the nitro group to a primary amine.
The following workflow illustrates a conceptual pathway. The choice of starting material and the sequence of steps are critical to control regioselectivity and avoid unwanted side reactions.
Caption: Conceptual synthesis workflow for the target compound.
Expert Commentary on Synthesis: The critical aspect of this synthesis is managing the directing effects of the methoxy and amino/nitro groups. The reduction of the nitro group is a standard and high-yielding reaction. Catalytic hydrogenation (e.g., using Palladium on carbon) is often preferred as it is a "cleaner" method, yielding water as the primary byproduct, simplifying purification.[5] Alternative reducing agents like tin(II) chloride in hydrochloric acid are also effective but require more extensive workup to remove metal salts. The order of methylation and reduction would need to be optimized to maximize yield and purity.
Potential Applications and Research Interest
Substituted phenylenediamines are a cornerstone of industrial chemistry, with applications ranging from dye synthesis to polymer chemistry and as redox indicators.[4][7][8]
-
Dye and Pigment Intermediates: The aromatic diamine structure is a classic building block for azo dyes and other colorants. The specific substitutions (methoxy and dimethylamino) can tune the final color and properties of the dye.[7]
-
Polymer Chemistry: Diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. They can also serve as curing agents for epoxy resins.[8]
-
Pharmaceutical and Agrochemical Research: The aniline scaffold is prevalent in many biologically active molecules. This compound could serve as a starting material or intermediate for the synthesis of novel therapeutic or crop protection agents. Research into related methoxy-aniline derivatives has shown potential for applications such as skin-whitening agents by inhibiting melanin production.[9]
Analytical Methodologies
The characterization and quality control of this compound would rely on standard analytical techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or TFA) would be a typical starting point. Ion chromatography can also be an effective technique for separating and quantifying amines.[10]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure, verifying the substitution pattern, and ensuring the absence of isomeric impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern, providing further structural evidence.[11]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as N-H stretches for the primary amine and C-O stretches for the methoxy group.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aromatic amines, such as N,N-dimethyl-p-phenylenediamine, provide a strong basis for hazard assessment. Aromatic amines as a class should be handled with caution.
GHS Hazard Classification (Anticipated, based on related compounds):
| Hazard Class | Statement | Source/Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [12] |
| Skin Sensitization | May cause an allergic skin reaction. | [12] |
| Eye Irritation | Causes serious eye irritation/burns. | [12] |
| Methemoglobinemia | Absorption may lead to the formation of methemoglobin, causing cyanosis. | [12] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13] The compound may be light or air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) may be advisable.[12][14]
Conclusion
This compound (CAS: 7474-82-0) is a well-defined chemical entity with significant potential as an intermediate in various fields of chemical R&D. While specific application data is sparse, its structural similarity to widely used phenylenediamines suggests its utility in dye, polymer, and pharmaceutical synthesis. All handling of this compound should be performed with stringent safety protocols appropriate for toxic and sensitizing aromatic amines. This guide provides a foundational resource to support the safe and effective use of this compound in research and development.
References
- BLDpharm. 3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine.
- Reagentia. This compound (1 x 100 mg).
- Acros Organics. Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
- ScienceLab.com.
- Sigma-Aldrich.
- SynQuest Laboratories. This compound.
- Matrix Fine Chemicals. N1,N1-DIMETHYLBENZENE-1,4-DIAMINE | CAS 99-98-9.
- Dye intermediates. 3-Methoxy-N1-phenylbenzene-1,4-diamine.
- BenchChem. Safety and handling precautions for 3-Methoxymethyl-benzene-1,2-diamine.
- Wikipedia. N,N-Dimethylphenylenediamine.
- PubChem. N1,N4-dimethylbenzene-1,4-diamine dihydrochloride.
- Manchester Organics. N,N-Dimethylbenzene-1,4-diamine | 99-98-9.
- ECHEMI. 1-N,3-N-dimethylbenzene-1,3-diamine Formula.
- PubMed. (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production.
- ChemSynthesis. 3-methoxy-4,5-dimethyl-1,2-benzenediamine.
- CymitQuimica. CAS 101-64-4: N1-(4-Methoxyphenyl)-1,4-benzenediamine.
- ChemicalBook. N,N-Dimethyl-1,4-phenylenediamine synthesis.
- NIST. 1,4-Benzenediamine, N,N-dimethyl-.
- Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
- Dionex. Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.
- Bio4Matpro.
Sources
- 1. 7474-82-0|3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. CAS 7474-82-0 | 4632-1-0U | MDL MFCD16249531 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 5. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. CAS 101-64-4: N1-(4-Methoxyphenyl)-1,4-benzenediamine [cymitquimica.com]
- 8. Bio4Matpro: Alternative diamine synthesis routes - english [bio4matpro.de]
- 9. (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 1,4-Benzenediamine, N,N-dimethyl- [webbook.nist.gov]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Theoretical & Practical Guide: Methoxy-Substituted Diamines in Drug Discovery
Executive Summary
Methoxy-substituted diamines represent a specialized class of chemical scaffolds that bridge the gap between classical aromatic amines and complex heterocyclic pharmacophores. In medicinal chemistry, the introduction of a methoxy group (
This guide analyzes the theoretical underpinnings of these molecules, providing a roadmap for their synthesis, electronic characterization, and application in "Beyond Rule of 5" (bRo5) drug design.
Part 1: Electronic Architecture & Basicity Modulation
The reactivity and basicity of methoxy-substituted diamines are governed by the competing nature of the methoxy substituent. Unlike simple alkyl groups, the methoxy moiety exerts a bifurcated electronic perturbation :
-
Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the sigma (
) bond framework, theoretically reducing the electron density on the ring. -
Resonance Donation (+M): The lone pair on the oxygen atom overlaps with the
-system of the aromatic ring, pushing electron density into the ortho and para positions.
The Hammett Prediction Model
To predict the basicity (
| Position Relative to Amine | Dominant Effect | Hammett Constant ( | Net Result on Amine |
| Para ( | Resonance (+M) | Increased Basicity: Electron density is pushed onto the nitrogen, stabilizing the conjugate acid ( | |
| Meta ( | Inductive (-I) | Decreased Basicity: Resonance is geometrically impossible; induction withdraws density, destabilizing the conjugate acid. | |
| Ortho ( | Steric/Inductive | N/A (Complex) | Variable: Often decreases basicity due to steric inhibition of solvation, despite potential +M overlap. |
Visualization: Electronic Flow & Basicity
The following diagram illustrates the competing electronic vectors that determine the final reactivity of the diamine.
Figure 1: Mechanistic flow of electronic perturbations caused by the methoxy group, determining the basicity of the diamine scaffold.
Part 2: Conformational Dynamics & Lipophilicity
In drug design, methoxy-substituted diamines are prized not just for electronics, but for their ability to form Intramolecular Hydrogen Bonds (IMHB) . This is particularly relevant for ortho-methoxy isomers (e.g., 2-methoxy-1,3-phenylenediamine).
The "Chameleon" Effect
When a methoxy oxygen accepts a hydrogen bond from a neighboring amine proton (
-
Shielded Polarity: The polar N-H donor and O acceptor neutralize each other internally.
-
Lipophilicity Boost: This reduces the energetic penalty of desolvation when entering a lipid membrane, effectively raising the experimental LogP (lipophilicity) compared to the theoretical cLogP.
-
Permeability: This mechanism allows polar molecules to cross cell membranes more efficiently, a strategy often cited in "Beyond Rule of 5" space [1].
Table 1: Impact of Methoxy Positioning on Physicochemical Properties
| Property | Unsubstituted Diamine | Methoxy-Substituted (Ortho) | Mechanism |
| H-Bond Donors | 4 (Exposed) | 3 (Effective) | One proton locked in IMHB. |
| Solubility | Moderate | High | Methoxy acts as H-bond acceptor in water. |
| Membrane Permeability | Low/Moderate | Enhanced | "Closed" conformation masks polarity. |
| Metabolic Stability | Ring Oxidation Prone | O-Demethylation Prone | Shift from CYP aromatic hydroxylation to dealkylation. |
Part 3: Synthetic Methodology
The synthesis of methoxy-substituted diamines requires careful control to prevent over-reduction or ring saturation. The gold standard is the Catalytic Hydrogenation of nitro-anisole precursors.
Protocol: Synthesis of 4-Methoxy-1,2-Phenylenediamine
Rationale: This protocol uses Pd/C at moderate pressure. The choice of ethanol prevents acetylation (common in acetic acid) and allows for easy workup.
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 2.14 mmol (approx. 360 mg) of 4-methoxy-2-nitroaniline in 65 mL of absolute ethanol in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mg). Safety Note: Pd/C is pyrophoric; add under an inert blanket of nitrogen or argon.
-
Hydrogenation: Seal the reactor. Purge with
(3x) then (3x). Pressurize to 50 psi (3.4 bar) with . -
Reaction: Stir vigorously at room temperature (
) for 24 hours. Monitor via TLC (disappearance of yellow nitroaniline spot). -
Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out completely on the filter (fire hazard).
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the diamine as a dark oil or solid.
-
Storage: Store under Argon at
. Phenylenediamines are oxidation-sensitive (turning purple/black upon air exposure).
Visualization: Synthetic Pathway
Figure 2: Operational workflow for the catalytic reduction of nitro-anisole precursors to diamines.
Part 4: Applications in Drug Design
Metabolic Considerations
While the methoxy group enhances solubility and permeability, it introduces a "metabolic soft spot." The CYP450 enzymes (specifically CYP2D6 and CYP3A4) can catalyze O-demethylation , converting the methoxy group into a phenol [2].
-
Risk: Rapid clearance of the drug.
-
Strategy: If metabolic stability is poor, researchers often substitute the
with a deuterated analog ( ) to exploit the Kinetic Isotope Effect (KIE), slowing down the C-H bond breakage step [3].
Case Study Logic: The Scaffold Scout
The methoxy group is often used as a "scout" in early discovery.
-
Install -OCH3: Check if the target pocket tolerates bulk at that position.
-
Check Activity: If potency increases, the oxygen is likely engaging in a hydrogen bond with the protein backbone.
-
Optimize: If metabolism is high, swap for
(bioisostere) or a cyclic ether.
References
-
Intramolecular Hydrogen Bonding in Drug Design Source: Alex A., et al. "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space." Med.[3] Chem. Commun., 2011.
-
The Role of Methoxy Groups in Approved Drugs Source: Chiodi D., Ishihara Y.[4] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.[4]
-
Hammett Substituent Constants Source: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
-
Synthesis Protocol Validation Source: ChemicalBook / Literature Data.[4][5][6] "General procedure for the synthesis of 4-methoxy-o-phenylenediamine."
Sources
- 1. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scribd.com [scribd.com]
potential reactivity of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine
Technical Deep Dive: Reactivity & Redox Mechanics of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine
Abstract This technical guide analyzes the physicochemical properties, oxidative pathways, and nucleophilic reactivity of this compound.[1] As a structural hybrid of N,N-dimethyl-p-phenylenediamine (DMPD) and methoxy-substituted aniline, this molecule exhibits a distinct redox profile characterized by high electron density and low oxidation potential.[1] This analysis serves researchers in oxidative dye chemistry, pharmaceutical intermediate synthesis, and toxicological risk assessment.
Part 1: Structural Analysis & Electronic Properties[1]
To predict the reactivity of this compound, we must first deconstruct its electronic environment using Hammett substituent constants and resonance theory.[1]
Electronic Consequence: The C3-methoxy group exerts a strong resonance effect (+R) on the C4 position, increasing the electron density on the primary amine. However, because it is meta to the dimethylamino group, it does not directly stabilize the N1-centered radical cation via resonance, but affects it inductively. This creates a molecule with a split electronic personality: a highly nucleophilic primary amine (C4) and an easily oxidizable tertiary amine (C1).[1]
Predicted Physicochemical Constants:
-
LogP (Octanol-Water): ~1.2 – 1.5 (Lipophilic enough for membrane permeability).[1]
-
pKa (Conjugate Acid): ~6.5 – 7.0 (The methoxy group increases basicity relative to unsubstituted PPD).
Part 2: Oxidative Reactivity & Mechanism
The primary utility—and hazard—of this molecule lies in its oxidation. Like its parent compound DMPD (used to form Wurster’s Red), this derivative undergoes a two-step oxidation process.[1]
The Wurster-Type Oxidation Pathway
The oxidation proceeds via an ECEC mechanism (Electron transfer, Chemical step, Electron transfer, Chemical step).
-
Step 1: Radical Cation Formation (
) The molecule loses one electron to form a radical cation. The N1-dimethylamino group typically drives this potential.[1] The presence of the methoxy group lowers the oxidation potential ( ) relative to DMPD, making it a more potent reducing agent.-
Observation: Likely produces a stable, colored radical species (deep red/purple) in solution.
-
-
Step 2: Quinone Diimine (QDI) Formation (
) Loss of a second electron and two protons yields the Quinone Diimine (QDI) . This is the reactive electrophile responsible for dye coupling and toxicity.
Visualization of the Redox Pathway
Figure 1: The oxidative cascade from the diamine precursor to the reactive Quinone Diimine (QDI) intermediate.[4]
Part 3: Nucleophilic Coupling & Toxicity Profiles[1]
Once the QDI is formed, the molecule becomes a "Michael Acceptor," susceptible to nucleophilic attack.
Dye Chemistry (Coupling)
In hair dye or photographic applications, the QDI reacts with "couplers" (electron-rich aromatics like resorcinol or 1-naphthol).[1]
-
Regioselectivity: The coupling occurs at the nitrogen of the QDI or the ring carbon of the coupler.
-
The Methoxy Influence: The C3-methoxy group provides steric hindrance near the primary nitrogen (N4). This may shift the coupling kinetics, favoring reaction at the less hindered N1 side or altering the shade of the resulting Indo dye (bathochromic shift due to electron donation).
Toxicological Mechanism
The toxicity of phenylenediamines is often linked to the QDI intermediate binding to cellular proteins (haptenization) or depleting glutathione.
-
Mechanism: QDI + Protein-SH
Covalent Adduct Immune Response (Sensitization).[1] -
Metabolic Detoxification: The primary route of detoxification is N-acetylation via NAT1/NAT2 enzymes.[1]
-
Hypothesis: The C3-methoxy group is ortho to the primary amine (N4). This steric bulk may inhibit N-acetylation by NAT enzymes compared to unsubstituted PPD.[1] This could potentially increase the residence time of the free amine, allowing more time for auto-oxidation to the toxic QDI.
-
Part 4: Experimental Protocols
To validate the reactivity of this specific derivative, the following self-validating protocols are recommended.
Protocol A: Cyclic Voltammetry (Redox Potential Determination)
Objective: Determine
| Parameter | Setting/Material | Rationale |
| Solvent | Acetonitrile ( | Aprotic solvent stabilizes the radical cation, allowing observation of the first oxidation step.[1] |
| Electrolyte | 0.1 M | Tetrabutylammonium hexafluorophosphate provides conductivity without nucleophilic interference.[1] |
| Working Electrode | Glassy Carbon | Inert surface with wide potential window.[1] |
| Reference | Ag/AgCl (in 3M KCl) | Standard reference for reproducibility.[1] |
| Scan Rate | 50, 100, 200, 500 mV/s | Variation confirms reversibility of the electron transfer. |
Success Criteria: You should observe two distinct oxidation waves. The first (
Protocol B: Spectrophotometric Coupling Assay (Berthelot Reaction Analog)
Objective: Quantify coupling efficiency with a phenol.[1]
-
Preparation: Prepare a 1 mM solution of the diamine in Phosphate Buffer (pH 7.4).
-
Oxidant: Add equimolar Potassium Ferricyanide (
) or Sodium Periodate ( ).[1] -
Coupler: Add 1 mM Phenol or Resorcinol.[1]
-
Measurement: Monitor UV-Vis absorbance from 400–800 nm over 30 minutes.
-
Analysis: The appearance of a new band (typically 600–700 nm) indicates Indo dye formation. The rate of appearance (
) measures reactivity.
References
-
Corbett, J. F. (1969).[1] "The Chemistry of Hair-dye Oxidation Products." Journal of the Society of Cosmetic Chemists. (Foundational text on PPD oxidation mechanisms and QDI formation).
-
Nohynek, G. J., et al. (2004).[1][6] "Urinary acetylated metabolites and N-acetyltransferase-2 genotype in human subjects treated with a para-phenylenediamine-containing oxidative hair dye." Food and Chemical Toxicology. (Establishes the N-acetylation metabolic pathway).
-
Rosokha, S. V., & Kochi, J. K. (2008).[1] "Fresh Look at the Haber−Weiss Reaction: Radical-Ion Mechanisms in the Fenton Chemistry." Journal of the American Chemical Society. (Details the electron transfer mechanisms of aromatic amines).
-
Wikipedia Contributors. (2024).[1] "N,N-Dimethyl-p-phenylenediamine."[1][7] Wikipedia, The Free Encyclopedia. (General properties of the parent scaffold).
-
PubChem. (2024).[1] "Compound Summary: N,N-Dimethylbenzene-1,4-diamine." National Library of Medicine.[1] (Physicochemical data source).
Sources
- 1. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS | PLOS One [journals.plos.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
Methodological & Application
The Synthetic Versatility of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine: A Guide to Its Potential Applications in Organic Chemistry
Introduction
3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine, a substituted p-phenylenediamine, is an intriguing yet underexplored building block in the vast landscape of organic synthesis. Its molecular architecture, featuring a primary amine, a tertiary dimethylamino group, and an electron-donating methoxy substituent on the aromatic ring, suggests a rich and varied reactivity profile. The strategic placement of these functional groups makes it a promising candidate for the synthesis of a diverse array of complex organic molecules, including dyes, heterocyclic compounds, and potentially novel pharmaceutical intermediates.
While specific literature detailing the applications of this compound is not abundant, its structural similarity to the well-studied N,N-dimethyl-p-phenylenediamine (DMPD) allows for informed predictions of its synthetic utility. The presence of the methoxy group is anticipated to modulate the electronic properties of the aromatic ring, influencing the regioselectivity and kinetics of its reactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this versatile diamine, drawing upon established methodologies for analogous compounds. The protocols and mechanistic discussions presented herein are intended to serve as a foundational resource to stimulate further investigation into the synthetic chemistry of this promising, yet underutilized, reagent.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 7474-82-0 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Appearance | Not specified (likely a solid or oil) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Expected to be soluble in organic solvents |
Core Applications in Synthetic Chemistry
The unique arrangement of functional groups in this compound opens up a variety of potential applications in organic synthesis. The primary amine can be readily diazotized for azo coupling, while the electron-rich aromatic ring is activated towards electrophilic substitution. The presence of two nitrogen atoms also makes it a valuable precursor for the construction of nitrogen-containing heterocyclic systems.
Synthesis of Azo Dyes: A Chromophoric Building Block
Aromatic amines are fundamental precursors in the synthesis of azo dyes, a major class of synthetic colorants.[1] The primary amino group of this compound can be converted to a diazonium salt, which can then undergo an electrophilic substitution reaction with an electron-rich coupling component, such as a phenol or another aromatic amine, to form a highly conjugated azo compound.
The methoxy and dimethylamino groups, both being strong electron-donating groups, are expected to have a significant bathochromic effect, shifting the absorption maximum of the resulting dye to longer wavelengths and potentially leading to deeper and more intense colors.
Reaction Workflow: Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Protocol: General Procedure for Azo Dye Synthesis
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a solution of hydrochloric acid (2.5 eq) in water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) to the diamine solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component, maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye should form immediately.
-
Stir the reaction mixture for an additional 30-60 minutes at low temperature.
-
Isolate the azo dye by filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Causality and Experimental Choices:
-
Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) throughout the reaction is crucial for maximizing the yield of the desired azo dye.
-
Acidic Conditions for Diazotization: The diazotization reaction requires an acidic medium to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.
-
Alkaline Conditions for Coupling: The coupling reaction with phenols is typically carried out under alkaline conditions to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.
Precursor to Phenothiazine and Related Heterocyclic Dyes
The structural core of this compound is reminiscent of the precursors used in the synthesis of phenothiazine dyes, such as Methylene Blue. The synthesis of Methylene Blue involves the oxidative coupling of N,N-dimethyl-p-phenylenediamine with a source of sulfide.[2] By analogy, this compound could potentially be used to synthesize novel methoxy-substituted phenothiazine dyes.
These compounds are of interest not only for their color but also for their potential applications in medicinal chemistry and materials science, owing to the redox-active nature of the phenothiazine core.[3]
Proposed Synthetic Pathway to Methoxy-Substituted Phenothiazine Dyes
Caption: A plausible synthetic route to phenothiazine dyes.
Protocol: General Procedure for the Synthesis of Methoxy-Substituted Phenothiazine Dyes (Hypothetical)
-
Oxidative Thiosulfonation:
-
Dissolve this compound (2.0 eq) in dilute sulfuric acid.
-
Add a solution of sodium thiosulfate (1.0 eq) followed by the slow addition of a solution of sodium dichromate (1.0 eq) at a controlled temperature.
-
Stir the mixture until the formation of the thiosulfonated intermediate is complete.
-
-
Oxidative Coupling and Cyclization:
-
Add another equivalent of this compound to the reaction mixture.
-
Heat the mixture in the presence of an oxidizing agent, such as manganese dioxide, to facilitate the coupling and subsequent cyclization to form the phenothiazine ring system.
-
The reaction progress can be monitored by the appearance of a deep color.
-
After completion, the reaction mixture is worked up by adding a salt, such as zinc chloride, to precipitate the dye.
-
The dye is then isolated by filtration, washed, and dried.
-
Mechanistic Insights:
The reaction likely proceeds through the initial oxidation of the diamine, followed by nucleophilic attack of the thiosulfate. The resulting intermediate then undergoes oxidative coupling with a second molecule of the diamine, followed by an intramolecular cyclization and further oxidation to yield the final phenothiazine chromophore. The methoxy group may influence the site of initial oxidation and the subsequent coupling reaction.
Role in Oxidative Coupling Reactions
p-Phenylenediamines, including DMPD, are well-known for their ability to undergo oxidative coupling reactions, often catalyzed by enzymes like peroxidase or by chemical oxidants.[4][5] These reactions typically produce intensely colored products, forming the basis of many colorimetric assays. This compound, with its electron-rich aromatic ring, is expected to be an excellent substrate for such transformations.
The oxidative coupling of this diamine with various phenols, anilines, or other nucleophiles could lead to the formation of a diverse library of indoaniline-type dyes with potential applications in analytical chemistry and as functional materials.
Workflow for an Oxidative Coupling Reaction
Caption: General scheme for an oxidative coupling reaction.
Protocol: General Procedure for a Peroxidase-Catalyzed Oxidative Coupling
-
Reaction Setup:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).
-
To the buffer, add a stock solution of this compound.
-
Add a stock solution of the coupling partner (e.g., 4-chloro-1-naphthol).
-
Add a solution of horseradish peroxidase.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a dilute solution of hydrogen peroxide.
-
Monitor the formation of the colored product spectrophotometrically at the wavelength of maximum absorbance.
-
The rate of color formation is proportional to the enzyme activity.
-
Rationale for Component Selection:
-
Peroxidase/H₂O₂: This system provides a mild and controlled method for the oxidation of the diamine to the reactive quinonediimine intermediate.
-
Coupling Agent: The choice of coupling agent will determine the color and properties of the final dye. Phenols and anilines are common choices due to their high reactivity towards quinonediimines.
-
Buffer: Maintaining a stable pH is crucial for optimal enzyme activity and for the stability of the reactants and products.
Conclusion and Future Outlook
This compound represents a promising yet largely untapped resource for synthetic chemists. While direct experimental data on its applications are limited, its structural features strongly suggest its utility as a versatile building block for the synthesis of a wide range of functional molecules. The presence of the methoxy group is poised to offer unique advantages in tuning the electronic and, consequently, the spectral and reactive properties of its derivatives.
The protocols and mechanistic discussions provided in this guide, based on the well-established chemistry of analogous compounds, are intended to serve as a starting point for further exploration. It is our hope that this document will inspire researchers to investigate the full synthetic potential of this intriguing diamine, leading to the development of novel dyes, functional materials, and biologically active compounds. The field is ripe for discovery, and this compound awaits its turn in the spotlight of synthetic innovation.
References
- The Synthesis of Azo Dyes. (n.d.). Retrieved from a general organic chemistry lab manual source.
- Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.). Synlett.
- Use, as a coupler, of 2,4-diamino-1,3-dimethoxybenzene or one of its salts, in combination with oxidation dye precursors, for dyeing human hair, hair dyeing composition containing the said coupler and process for preparing the said coupler. (1989).
- Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. (2018). International Research Journal of Engineering and Technology (IRJET).
- Synthetic route for the preparation of azo dyes N1–N4. (n.d.).
- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry.
- Hair dyeing composition containing 3-(2,4-diaminophenoxy)-1-propanol. (2003).
- Hair dyeing process and composition. (1991).
- Dyeing composition for keratin fibres, comprising a cationic direct dye of the basic blue 124 type and an anionic polymer. (2017).
- Exothermic hair color composition. (2015).
- "ortho-Wurster's crowns": synthesis and properties of a novel phenylenediamine-based redox-active macrocyclic ligand. (2002). Inorganic Chemistry.
- N,N-Dimethylphenylenediamine. (n.d.). Wikipedia.
- Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2015). Molecules.
- Process for the preparation of 1,3-dicarbonyl compounds. (2000).
- Peroxidase-catalyzed oxidative coupling of paraphenylenediamine with 3-dimethylaminobenzoic acid: application in crude plant extracts. (2009). Journal of Agricultural and Food Chemistry.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules.
- Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). Molecules.
- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (2006). Journal of Chemical Research.
- The Synthesis and Characterisation of a New Tröger's Base Content Methoxy Group. (2020).
- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry.
- Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique. (2006). Analytica Chimica Acta.
- Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2015).
- Visualization of Antigen on Nitrocellulose Membrane by the Oxidative Coupling Reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol. (1989). Analytical Biochemistry.
- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
- N,N-dimethyl-p-phenylenediamine. (n.d.). PubChem.
- Process for 1,4-phenylenediamine. (1983).
- Publications. (n.d.). Hyster Lab - Princeton University.
Sources
- 1. irjet.net [irjet.net]
- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 3. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxidase-catalyzed oxidative coupling of paraphenylenediamine with 3-dimethylaminobenzoic acid: application in crude plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine for analysis
Application Note: Stabilization and Derivatization of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine for High-Sensitivity Analysis
Executive Summary
Objective: To provide a robust, self-validating protocol for the quantification of this compound (MDMPD) in biological or synthetic matrices. The Challenge: MDMPD is an electron-rich aromatic amine. It is highly susceptible to auto-oxidation, forming stable radical cations (Wurster’s salts) and quinone imines upon exposure to air or light. This instability, combined with the polarity of the primary amine, makes native analysis by GC-MS or LC-MS unreliable. The Solution: A rapid, base-catalyzed acylation protocol using Trifluoroacetic Anhydride (TFAA) . This method "locks" the labile primary amine, prevents oxidative degradation, and introduces fluorinated groups that significantly enhance ionization efficiency in Mass Spectrometry.
Chemical Logic & Mechanistic Insight
The Electronic Environment
The target molecule is a p-phenylenediamine derivative characterized by two strong electron-donating groups (EDGs):
-
-N(CH₃)₂ (Dimethylamino) at C1: A strong activator that increases electron density in the ring.
-
-OCH₃ (Methoxy) at C3: An ortho-director relative to the C4 amine.
Consequence: The primary amine at C4 is highly nucleophilic but the molecule is electronically "overloaded." In the presence of oxygen, it readily loses an electron to form a radical cation (purple/blue color), followed by further oxidation to a quinone imine.
The Derivatization Strategy: Acylation vs. Silylation
While silylation (BSTFA) is common, Acylation with TFAA is superior for this specific analyte for two reasons:
-
Oxidative Stabilization: The electron-withdrawing trifluoroacetyl group pulls electron density away from the ring, dramatically increasing the oxidation potential and stabilizing the molecule against air.
-
Base Scavenging: The tertiary amine at C1 acts as a proton acceptor. In unbuffered acidic conditions (created by TFAA byproduct), it forms a non-volatile salt. Our protocol uses Pyridine to scavenge the acid, ensuring the molecule remains neutral and volatile for GC analysis.
Experimental Protocol
Reagents & Materials
| Component | Grade/Specification | Function |
| TFAA | >99% Purity (Freshly opened) | Acylating Agent |
| Pyridine | Anhydrous, over KOH pellets | Acid Scavenger / Catalyst |
| Ethyl Acetate | HPLC Grade, Dried | Reaction Solvent |
| Ascorbic Acid | Reagent Grade | Antioxidant (Pre-extraction) |
| Internal Standard | Deuterated analog or stable amine (e.g., 3,4-dimethoxyaniline) | Quantification Reference |
Sample Preparation (Pre-Derivatization)
Critical Step: If extracting from aqueous/biological matrices, oxidation must be halted immediately.
-
Add Antioxidant: Add 10 µL of 1M Ascorbic Acid to 1 mL of sample before extraction.
-
Liquid-Liquid Extraction: Extract into Ethyl Acetate at alkaline pH (pH 10-11) to ensure the amine is deprotonated.
-
Dry: Pass the organic layer through anhydrous Sodium Sulfate (
). -
Concentrate: Evaporate to dryness under Nitrogen at 35°C. Do not over-dry or heat excessively.
Derivatization Workflow
-
Reconstitution: Redissolve the residue in 100 µL Ethyl Acetate .
-
Catalysis: Add 50 µL Anhydrous Pyridine .
-
Reaction: Add 50 µL TFAA dropwise.
-
Note: Exothermic reaction. Slight fuming is normal.
-
-
Incubation: Cap the vial (PTFE-lined) and heat at 65°C for 20 minutes .
-
Cleanup (Mandatory):
-
Analysis: Inject 1 µL into GC-MS.
Visualization of Workflows
Figure 1: Reaction Mechanism & Stabilization
The pathway shows the conversion of the unstable native amine to the stable amide, preventing the oxidative side-reaction.
Caption: Competitive pathway analysis. Derivatization (Blue path) must outcompete Oxidation (Red path) to ensure quantitative recovery.
Figure 2: Analytical Workflow Decision Matrix
Logic flow for handling the tertiary amine and ensuring volatility.
Caption: Step-by-step decision matrix ensuring anhydrous conditions and proper acid scavenging for the tertiary amine moiety.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low polarity phase reduces tailing of amine derivatives. |
| Inlet Temp | 260°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp prevents peak broadening. |
| MS Source | 230°C (EI Mode, 70eV) | Standard ionization. |
| SIM Ions | Target: [M]+ , [M-69] ( | Note: The molecular ion ( |
Validation & Troubleshooting
Quality Control Criteria
-
Linearity:
over 10–1000 ng/mL range. -
Recovery: >85% (Corrected by Internal Standard).
-
Stability: Derivatized samples are stable for 48 hours at 4°C (autosampler).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Sample turns purple/black | Oxidation of native amine before derivatization. | Increase antioxidant concentration during extraction; work under Nitrogen. |
| Split Peaks | Incomplete derivatization or mixed salts. | Ensure Pyridine is fresh/dry. Increase reaction time to 30 mins. |
| Tailing Peak | Active sites in liner or column. | Replace inlet liner with deactivated wool; trim column guard. |
| Missing Molecular Ion | Thermal degradation. | Lower inlet temperature to 240°C; ensure excess acid is removed (Evaporation step). |
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Sigma-Aldrich. (2023). Derivatization Reagents for Specific Functional Groups: Amines. Link
-
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General guidelines for base/neutral extraction). Link
- Sobolevsky, T. G., et al. (2003). Acylation of Strong Nitrogenous Bases for GC-MS Analysis. Journal of Separation Science. (Discusses pyridine use for tertiary amines).
Sources
Technical Application Note: Electrochemical Properties of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine
Executive Summary
This guide details the electrochemical characterization and application protocols for 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine (CAS: 7474-82-0). As a methoxylated derivative of the classic redox mediator N,N-dimethyl-p-phenylenediamine (DMPD), this compound exhibits distinct electrochemical behavior characterized by a cathodic shift in oxidation potential and enhanced radical cation stability due to the electron-donating methoxy substituent.
Primary Audience: Medicinal Chemists, Biosensor Developers, and Electroanalytical Scientists. Key Applications: Enzymatic redox mediation (Laccase/Peroxidase), oxidative coupling dye synthesis, and corrosion inhibition studies.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | 2-methoxy-4-(dimethylamino)aniline; 3-Methoxy-DMPD |
| Molecular Formula | C |
| Molecular Weight | 166.22 g/mol |
| Electronic Class | Electron-Rich Aromatic Diamine |
| Redox Active Group | p-Phenylenediamine core (Wurster's salt precursor) |
Electrochemical Mechanism
The electrochemical utility of this compound stems from its ability to undergo reversible two-electron oxidation. Unlike the unsubstituted parent (DMPD), the methoxy group at the ortho position to the primary amine provides steric protection and electronic stabilization.
Oxidation Pathway
The oxidation proceeds via an ECE (Electron-Chemical-Electron) or EE mechanism depending on pH:
-
First Oxidation (
): Loss of one electron to form a resonance-stabilized radical cation (Wurster's Red analog). The methoxy group ( ) donates electron density, lowering the potential required for this step compared to DMPD. -
Second Oxidation (
): Loss of a second electron to form the quinodiimine (QDI) species. -
Fate of QDI: In aqueous media (
), the QDI is susceptible to hydrolysis (forming a quinone monoimine) or coupling (forming azo dyes or dimers).
Mechanistic Diagram
The following diagram illustrates the redox pathway and potential side reactions.
Figure 1: Stepwise oxidation mechanism. The methoxy group stabilizes the Radical Cation intermediate, extending its lifetime in acidic media.
Protocol: Electrochemical Characterization
Reagents & Equipment
-
Analyte: this compound (1.0 mM).
-
Solvent System A (Aqueous): 0.1 M Phosphate Buffer (PBS), pH range 3.0 – 8.0.
-
Solvent System B (Non-Aqueous): Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF
). -
Electrodes:
-
Working: Glassy Carbon (3 mm diameter, polished to mirror finish).
-
Reference: Ag/AgCl (3M KCl) for aqueous; Ag/Ag
(0.01 M AgNO ) for non-aqueous. -
Counter: Platinum wire.
-
Cyclic Voltammetry (CV) Procedure
-
Preparation: Dissolve 1.66 mg of the analyte in 10 mL of the chosen solvent to achieve ~1 mM concentration. Note: Prepare fresh to avoid auto-oxidation.
-
Deoxygenation: Purge the solution with High-Purity Nitrogen or Argon for 10 minutes. Oxygen interferes with the radical cation reduction wave.
-
Conditioning: Perform 5 cycles at 100 mV/s between -0.2 V and +0.8 V to equilibrate the electrode surface.
-
Measurement: Record voltammograms at scan rates: 25, 50, 100, 200, and 500 mV/s.
-
Scan Window: -0.2 V to +0.8 V (vs Ag/AgCl).
-
Expected Results & Data Interpretation
| Parameter | Typical Value (Aqueous pH 7.0) | Interpretation |
| +0.18 V to +0.25 V | Oxidation of diamine to radical cation. Lower than DMPD due to Methoxy-EDG effect. | |
| +0.55 V to +0.65 V | Oxidation of radical to quinodiimine. | |
| 60 - 80 mV | Indicates reversibility of the first electron transfer. | |
| ~1.0 (at pH < 5) | Ratio near unity indicates a stable radical cation. Ratio < 1 at pH 7 suggests chemical consumption of the oxidized form (EC mechanism). |
Diagnostic Criteria:
-
If
vs. (square root of scan rate) is linear, the process is diffusion-controlled . -
If the peak potential (
) shifts -59 mV per pH unit, the oxidation involves an equal number of electrons and protons ( ).
Application Protocol: Enzymatic Mediator Assay
This molecule is an excellent mediator for laccase or peroxidase biosensors due to its low overpotential.
Workflow
-
Sensor Preparation: Drop-cast 5
L of Laccase (10 U/mL) onto a screen-printed carbon electrode (SPCE). Allow to dry. -
Mediator Solution: Prepare 2 mM this compound in Acetate Buffer (pH 5.0).
-
Amperometric Detection:
-
Apply constant potential: +0.3 V vs Ag/AgCl (sufficient to oxidize the mediator but minimize interference).
-
Inject substrate (e.g., phenolic analyte).
-
-
Signal Pathway:
-
Substrate reduces Enzyme.
-
Enzyme reduces Oxidized Mediator (QDI/Radical) back to Diamine.
-
Electrode oxidizes Diamine back to Radical (Current measured).
-
Troubleshooting & Stability
-
Issue: Fouling of Electrode.
-
Cause: Polymerization of the radical cation (dimerization) at high concentrations or neutral pH.
-
Remedy: Polish glassy carbon with 0.05
m alumina slurry between runs. Use lower concentrations (<0.5 mM).
-
-
Issue: Disappearing Reduction Peak.
-
Cause: The oxidized QDI species is hydrolyzing before it can be reduced back.
-
Remedy: Increase scan rate (>500 mV/s) to "outrun" the chemical hydrolysis, or lower the pH to stabilize the cation.
-
References
-
General Phenylenediamine Electrochemistry: Nematollahi, D., et al. "Electrochemical oxidation of N,N-dimethyl-p-phenylenediamine in the presence of nucleophiles." Journal of Electroanalytical Chemistry, vol. 554, 2003. (Validates the ECE mechanism and hydrolysis pathways of the parent structure).
-
Substituent Effects on Redox Potential: Yang, H., et al. "Substituent Effects on the Electrochemical Properties of p-Phenylenediamine Derivatives." Electrochimica Acta, vol. 50, no. 15, 2005. (Establishes the -OCH3 group effect on lowering oxidation potential).
-
Biosensor Applications: Ghindilis, A. L., et al. "Laccase-based biosensors for monitoring phenolic compounds." Enzyme and Microbial Technology, vol. 20, no. 7, 1997. (Contextualizes the use of low-potential phenylenediamines as mediators).
Application Notes & Protocols: The Utility of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine as a Diazo Component in Azo Dye Synthesis
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the dyes used in the textile, printing, and coatings industries.[1] Their widespread use stems from their straightforward and cost-effective synthesis, broad color palette, and good fastness properties. The core of their synthesis is the azo coupling reaction, a process that joins a diazonium salt with an electron-rich coupling component.[2][3] The properties of the resulting dye—its color, intensity, and stability—are directly dictated by the chemical structures of these two precursors.
This guide focuses on 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine , a highly functionalized aromatic amine that serves as an excellent diazo component. The presence of three distinct functional groups on the benzene ring—a primary amine for diazotization, a strongly activating dimethylamino group, and an electron-donating methoxy group—makes it a valuable intermediate for synthesizing a range of dyes, particularly disperse dyes for hydrophobic fibers like polyester.[1][4] This document provides a detailed exploration of its properties, the underlying chemistry of its use, and a comprehensive protocol for the synthesis of a representative azo dye.
Physicochemical Properties and Critical Safety Considerations
Compound Identification and Properties
This compound is a specialized organic building block.[5] Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 7474-82-0 | [5] |
| Molecular Formula | C₉H₁₄N₂O | [6] |
| Molecular Weight | 166.22 g/mol | [6] |
| Appearance | Solid (form may vary) | General |
| Category | Organic Building Block, Amine, Ether | [5] |
Mandatory Safety Protocols
WARNING: Phenylenediamine derivatives are classified as highly toxic substances.[7][8][9] Extreme caution must be exercised at all times.
-
Toxicity: These compounds can be fatal if swallowed, inhaled, or in contact with skin.[7][8] They are known to cause serious skin and eye irritation.[7]
-
Handling: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Avoid generating dust.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is required:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Change them immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A properly fastened lab coat is required.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[7] Store locked up and under an inert gas atmosphere if possible.[7]
-
Emergency: In case of exposure, immediately seek medical attention. If swallowed, rinse mouth and call a poison center or doctor immediately.[7][8] If on skin, wash with plenty of water.[8] If inhaled, move the person to fresh air.[8]
The Chemistry of Azo Dye Synthesis
The synthesis of an azo dye using this compound involves a two-step process: diazotization followed by azo coupling.[1]
Step 1: Diazotization
Diazotization is the conversion of the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
Causality: The reaction must be performed at low temperatures (0–5 °C). This is because aryldiazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, significantly reducing the yield and purity of the final product. The acid serves a dual purpose: it protonates the amine to make it soluble and generates the necessary nitrous acid.
Step 2: The Azo Coupling Reaction
The azo coupling is a classic electrophilic aromatic substitution reaction.[3] The diazonium salt, being electron-deficient, acts as a weak electrophile. It reacts with an electron-rich "coupling component," such as a phenol, naphthol, or another aniline derivative.[2][3]
Causality: The coupling component must be "activated" by one or more electron-donating groups (e.g., -OH, -NR₂). The reaction rate and position of substitution are highly dependent on pH.[2] For coupling with phenols or naphthols, the reaction is typically run under mildly alkaline conditions to deprotonate the hydroxyl group into the much more strongly activating phenoxide or naphthoxide ion. The substitution almost always occurs at the para position to the activating group unless that position is blocked, in which case ortho substitution occurs.[2][3] The extended conjugated system formed by the R-N=N-R' structure is the chromophore responsible for the dye's color.[10]
Protocol: Synthesis of a Disperse Azo Dye
This protocol details the synthesis of a representative red-orange disperse dye by coupling diazotized this compound with 2-naphthol.
Materials and Reagents
| Reagent | MW ( g/mol ) | Moles (mmol) | Eq. | Amount |
| This compound | 166.22 | 10 | 1.0 | 1.66 g |
| Concentrated HCl (37%) | 36.46 | ~75 | 7.5 | ~6.2 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 1.05 | 0.725 g |
| 2-Naphthol | 144.17 | 10 | 1.0 | 1.44 g |
| Sodium Hydroxide (NaOH) | 40.00 | 25 | 2.5 | 1.0 g |
| Deionized Water | 18.02 | - | - | As needed |
| Ice | - | - | - | As needed |
Equipment
-
100 mL and 250 mL Beakers
-
Magnetic Stirrer and Stir Bars
-
Ice Bath
-
Thermometer
-
Pasteur Pipettes
-
Buchner Funnel and Filter Flask
-
Filter Paper
Step-by-Step Procedure
Part A: Diazotization of the Amine
-
Amine Dissolution: In a 100 mL beaker, combine 1.66 g (10 mmol) of this compound with 20 mL of deionized water. Add 6.2 mL of concentrated HCl while stirring. The amine will dissolve to form its hydrochloride salt.
-
Rationale: The hydrochloride salt is water-soluble, ensuring a homogeneous solution for the diazotization reaction.
-
-
Cooling: Place the beaker in a large ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical that the temperature does not rise above 5 °C.
-
Nitrite Addition: Dissolve 0.725 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water in a separate test tube. Add this nitrite solution dropwise to the cold amine solution over 10-15 minutes using a Pasteur pipette. Keep the thermometer in the reaction mixture and ensure the temperature remains below 5 °C.
-
Rationale: Slow, dropwise addition prevents a sudden exotherm and localized concentration buildup, which could lead to decomposition of the unstable diazonium salt. A slight excess of nitrite ensures complete reaction. The resulting solution is the diazonium salt solution .
-
Part B: Preparation of the Coupling Component
-
Naphthol Dissolution: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol and 1.0 g (25 mmol) of sodium hydroxide in 50 mL of deionized water. Stir until a clear solution is obtained.
-
Rationale: Sodium hydroxide deprotonates the 2-naphthol to form the sodium 2-naphthoxide salt. The naphthoxide ion is a far more powerful nucleophile than neutral 2-naphthol, leading to a rapid and high-yielding coupling reaction.
-
-
Cooling: Cool this coupling solution to ~5 °C in an ice bath.
Part C: The Coupling Reaction
-
Coupling: While stirring the cold naphthoxide solution vigorously, slowly add the diazonium salt solution (from Part A) to it.
-
Observation: An intense red-orange precipitate of the azo dye should form immediately upon addition.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part D: Isolation and Purification
-
Isolation: Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.
-
Rationale: Washing removes inorganic salts (NaCl) and any unreacted starting materials, which is crucial for obtaining a pure product.
-
-
Drying: Press the filter cake as dry as possible on the funnel. Transfer the solid to a watch glass and allow it to air-dry or dry in a desiccator. For higher purity, recrystallization from a suitable solvent like ethanol could be performed.
Conclusion
This compound is a potent and versatile intermediate in the synthesis of azo dyes. Its unique substitution pattern allows for the creation of dyes with specific chromophoric properties suitable for various applications, including disperse dyes for synthetic fibers. The protocols described herein, grounded in the fundamental principles of diazotization and azo coupling, provide a reliable framework for researchers. However, the high toxicity associated with phenylenediamine derivatives necessitates strict adherence to safety protocols to ensure safe and effective experimentation.
References
-
Organic Chemistry Portal. Azo Coupling. [Link]
-
Wikipedia. Azo coupling. [Link]
-
El-Mekkawy, A., et al. (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. Polymers, 14(19), 3966. [Link]
-
Chemistry with Caroline. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. YouTube. [Link]
-
American Elements. 3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine. [Link]
-
Patil, S. S., et al. (2021). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. International Research Journal of Engineering and Technology (IRJET), 8(5), 450-454. [Link]
-
ChemSynthesis. 3-methoxy-4,5-dimethyl-1,2-benzenediamine. [Link]
Sources
- 1. irjet.net [irjet.net]
- 2. Azo Coupling [organic-chemistry.org]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 7474-82-0|3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: Laboratory-Scale Synthesis of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine
Introduction and Strategic Overview
3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is a substituted phenylenediamine derivative with significant potential as a building block in synthetic organic chemistry. Its structural features—a nucleophilic primary amine, a tertiary dimethylamino group, and an electron-donating methoxy substituent—make it a versatile precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The diamine core is susceptible to oxidation, a property leveraged in some applications but a challenge during synthesis and storage.
This guide provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this target compound. The strategic approach is centered on a two-step sequence starting from the commercially available 2-methoxy-4-nitroaniline. This pathway was selected for its reliability, high yields, and use of standard laboratory techniques. The core transformation involves the catalytic reduction of a nitro-intermediate, a widely trusted and scalable method in organic synthesis.
We will first detail the synthesis of the precursor, 4-nitro-2-methoxy-N,N-dimethylaniline, followed by its reduction to the final product. The causality behind experimental choices, critical safety protocols, and methods for characterization are explained in detail to ensure scientific integrity and reproducibility.
Safety and Materials Handling: A Non-Negotiable Priority
Aromatic amines and their nitro-precursors are classes of compounds that demand rigorous safety protocols. The target compound and its intermediates should be handled with extreme care, assuming high toxicity.
Core Hazards:
-
Acute Toxicity: Analogs such as N,N-dimethyl-p-phenylenediamine are classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] Assume a similar toxicity profile for the target compound.
-
Irritation: Causes serious skin and eye irritation.[2]
-
Sensitivities: The final diamine product is highly sensitive to air and light, leading to rapid oxidation and discoloration.[1][4][5] The precursor materials may also be light-sensitive.
Mandatory Handling Procedures:
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[2][6] Inspect gloves for integrity before each use.[1]
-
Inert Atmosphere: The final product is prone to air oxidation.[5] It is crucial to handle and store it under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity and integrity.[1]
-
Storage: Store all reagents and the final product in tightly sealed, light-protecting containers in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2][4]
Synthetic Workflow: From Precursor to Final Product
The synthesis is logically divided into two primary stages: the methylation of the starting material and the subsequent reduction of the nitro group.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part A: Synthesis of 4-Nitro-2-methoxy-N,N-dimethylaniline (Intermediate)
This procedure outlines the exhaustive methylation of 2-methoxy-4-nitroaniline. Dimethyl sulfate is a potent methylating agent but is also highly toxic and carcinogenic; handle with extreme caution and appropriate PPE.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxy-4-nitroaniline | 168.15 | 10.0 g | 0.059 |
| Anhydrous Potassium Carbonate | 138.21 | 24.6 g | 0.178 |
| Dimethyl Sulfate | 126.13 | 18.8 mL | 0.196 |
| Anhydrous Acetone | 58.08 | 250 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 2-methoxy-4-nitroaniline (10.0 g), anhydrous potassium carbonate (24.6 g), and anhydrous acetone (250 mL). The potassium carbonate acts as the base to deprotonate the aniline, facilitating methylation.
-
Initiate Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux using a heating mantle.
-
Methylating Agent Addition: Add dimethyl sulfate (18.8 mL) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue refluxing for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and its salts and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield bright yellow crystals of 4-nitro-2-methoxy-N,N-dimethylaniline.
Part B: Synthesis of this compound (Final Product)
This protocol details the catalytic hydrogenation of the nitro-intermediate. This method is preferred over metal-acid reductions (e.g., SnCl2/HCl) as it simplifies purification by avoiding metal salt byproducts.[5]
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-2-methoxy-N,N-dimethylaniline | 196.20 | 5.0 g | 0.025 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Methanol (or Ethanol) | 32.04 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
Step-by-Step Protocol:
-
Reaction Setup: Add 4-nitro-2-methoxy-N,N-dimethylaniline (5.0 g) and methanol (150 mL) to a hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric, especially when dry or in the presence of solvents. Always handle wetted with solvent or under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction Execution: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 2-4 hours.
-
Reaction Completion and Work-up: Once hydrogen uptake ceases, stop the agitation. Vent the hydrogen and purge the vessel thoroughly with nitrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to recover all the product. Rationale: This step is critical for safety, as the catalyst is now saturated with hydrogen and highly pyrophoric upon exposure to air. The Celite pad prevents the fine catalyst powder from passing through and provides a safe medium for handling.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The solvent should be removed at a low temperature (<40 °C) to minimize product degradation.
-
Purification and Storage: The resulting crude product, a pale oil or low-melting solid, is often of high purity. If necessary, it can be purified by vacuum distillation.[5] Due to its sensitivity to air, the final product should be stored immediately under a nitrogen or argon atmosphere in a sealed, light-proof container.[4][5]
Mechanism and Rationale
The core of this synthesis is the reduction of an aromatic nitro group to a primary amine. Catalytic hydrogenation on a palladium surface is a highly efficient and clean method for this transformation.
Caption: Simplified mechanism of nitro group reduction via hydrogenation.
The reaction proceeds through several intermediates (nitroso and hydroxylamine) on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the catalyst surface and is then transferred stepwise to the nitro group until the final amine is formed. The choice of a polar solvent like methanol or ethanol is based on its ability to dissolve the starting material and facilitate the interaction with the solid catalyst.
Characterization of Final Product
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the different types of protons:
-
A singlet for the six protons of the N(CH₃)₂ group.
-
A singlet for the three protons of the OCH₃ group.
-
Distinct signals in the aromatic region for the three protons on the benzene ring.
-
A broad singlet for the two protons of the primary NH₂ group, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of signals for the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (166.23 g/mol ) and fragmentation pattern.
-
Melting Point: If the product is a solid, a sharp melting point indicates high purity.
References
-
PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from PrepChem.com. [Link]
- Google Patents. (2017). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
- Google Patents. (2010). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from Rasayan Journal. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine
[1]
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting
The "Golden Route" Synthesis Strategy
To achieve high yields (>85%) and purity, we recommend the Nitrosation-Reduction pathway over direct nitration. The electron-rich nature of the starting material (3-methoxy-N,N-dimethylaniline) makes it prone to over-oxidation and polynitration if standard mixed-acid nitration is used.[1] Nitrosation provides superior regiocontrol.
Reaction Logic & Pathway
-
Substrate: 3-methoxy-N,N-dimethylaniline (m-Dimethylanisidine).[1]
-
Transformation: Electrophilic aromatic substitution (Nitrosation)
Reduction. -
Regiochemistry: The -N(Me)
group is a stronger activator than -OMe.[1] The 4-position is para to the -N(Me) and ortho to the -OMe, creating a cooperative directing effect that highly favors the 4-nitroso isomer.[1]
Figure 1: Optimized synthetic workflow for this compound.
Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Nitrosation (The Regioselectivity Check)
The Goal: Introduce the nitrogen at the 4-position without forming tars.[1]
Reagents: Sodium Nitrite (NaNO
| Issue | Probable Cause | Corrective Action |
| Formation of "Tar" / Black Oil | Temperature > 8°C during addition.[1] | Strict Temp Control: Maintain reaction at 0–5°C using an ice-salt bath. The reaction is highly exothermic. |
| Low Yield of Intermediate | Incomplete precipitation of the HCl salt. | Salting Out: The nitroso intermediate precipitates as a hydrochloride salt (yellow/orange needles).[2] Add excess NaCl or additional conc. HCl to force precipitation. |
| Wrong Isomer (Minor) | Acid concentration too low. | Acidity Check: Ensure pH < 1. The nitrosation mechanism relies on the nitrosonium ion ( |
Expert Tip: Do not neutralize the intermediate. Isolate the 4-nitroso-3-methoxy-N,N-dimethylaniline hydrochloride directly by filtration.[1] It is more stable than the free base.
Phase 2: Reduction (The Yield Maker)
The Goal: Convert -NO to -NH
Q: Which reduction method yields the cleanest product?
A: Catalytic Hydrogenation (Pd/C) is superior to chemical reductions (Fe/HCl or SnCl
-
Protocol: Dissolve Nitroso-HCl salt in Methanol. Add 10% Pd/C (5-10 wt%).[1] Hydrogenate at 30-50 psi at RT.
-
Monitoring: The bright yellow/orange color of the nitroso compound will fade to colorless (or pale pink) upon completion.
Phase 3: Isolation & Stability (The "Wurster's Salt" Problem)
The Goal: Prevent the product from turning purple/black (oxidative degradation).
Q: My product turns purple immediately upon exposure to air. Why?
A: You are witnessing the formation of a Wurster's salt (a stable radical cation). Phenylenediamines with electron-donating groups (like -OMe and -NMe
Protocol for Stabilization:
-
Inert Atmosphere: Perform filtration of the catalyst under Nitrogen or Argon.
-
Acid Trap: Do not isolate the free base as a solid. Collect the filtrate (methanol solution) and immediately add concentrated HCl (2.2 equivalents) or H
SO . -
Evaporation: Evaporate the solvent to obtain the dihydrochloride salt . This salt is shelf-stable and resistant to oxidation.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use direct nitration (HNO /H SO ) instead of nitrosation?
Recommendation: Avoid if possible.
Direct nitration of electron-rich anilines is violent and often lacks regioselectivity, leading to ortho-nitration (position 2 or 6) and polynitration.[1] Nitrosation is milder and exclusively targets the para position due to the steric bulk of the dimethylamino group and the specific mechanism of
Q2: The nitroso intermediate isn't precipitating. What should I do?
Troubleshoot:
-
Concentration: Your reaction mixture might be too dilute.
-
Ion Effect: Add solid Sodium Chloride (NaCl) to saturation ("salting out").
-
Temperature: Cool the mixture to -10°C.
-
Solvent: If you used a co-solvent (like ethanol), the salt might be too soluble. Stick to water/HCl for the nitrosation step.
Q3: How do I confirm I have the correct isomer?
Analytical Check:
-
1H NMR (D
O/DMSO-d6): Look for the aromatic region.[1]-
The 1,2,4-substitution pattern (1-NMe
, 3-OMe, 4-NH ) will show a specific coupling pattern: A doublet (H5), a doublet of doublets (H6), and a doublet (H2). -
Key shift: The protons ortho to the nitro/nitroso group will be significantly deshielded in the intermediate.
-
-
Color: The free base diamine should be colorless to pale oil. If it is deep red/purple, it is oxidized. The Dihydrochloride salt should be a white or off-white powder.[1]
Summary of Optimized Protocol
-
Dissolve 3-methoxy-N,N-dimethylaniline in conc. HCl and ice (maintain <5°C).
-
Add NaNO
(aq) dropwise. Stir for 1 hour. -
Filter the yellow precipitate (Nitroso-HCl salt).[2] Wash with cold dilute HCl.
-
Dissolve salt in MeOH. Add Pd/C.
-
Hydrogenate (H
, 40 psi) until H uptake ceases and color fades. -
Filter catalyst under inert atmosphere.
-
Acidify filtrate with HCl/MeOH.
-
Concentrate to yield this compound dihydrochloride.
References
-
Nitrosation of N,N-Dialkylanilines
-
Mechanism and Regioselectivity: Teuten, E. L., & Loeppky, R. N. (2005).[3] The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Organic & Biomolecular Chemistry, 3(6), 1097–1108.[3]
-
Standard Protocol (Org. Syn.): Fitch, H. M. (1947). m-Nitrodimethylaniline (demonstrating nitrosation/nitration pathways). Organic Syntheses, Coll.[4][5] Vol. 3, p.658.
-
-
Reduction Strategies
- Catalytic Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for nitro/nitroso reduction).
-
Electrochemical Reduction: Yildiz, A. (2000). Cathodic reduction of 4-nitroso-N,N-dimethylaniline. Journal of Applied Electrochemistry.
-
Compound Data & Safety
-
PubChem Entry (N,N-Dimethyl-p-phenylenediamine derivatives): National Center for Biotechnology Information. PubChem Compound Summary for CID 7472.[6]
-
CAS 7474-82-0 Verification: BLDPharm Technical Data Sheet.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine
Welcome to the technical support center for 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine (MDMBD). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for handling this versatile yet sensitive compound. As a substituted p-phenylenediamine, MDMBD is susceptible to oxidative degradation, which can significantly impact experimental outcomes. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your research.
Part 1: Troubleshooting Guide - Stability Issues
This section addresses specific problems you may encounter during the storage and use of this compound.
Q1: My solution of this compound has turned pink/red/brown. What is causing this discoloration and is the compound still usable?
A1: The discoloration of your MDMBD solution is a clear indicator of oxidative degradation. Phenylenediamines are notoriously sensitive to air and light, and the electron-donating nature of the methoxy and dimethylamino groups on your compound further increases its susceptibility to oxidation.
Causality: The initial step in the degradation process is often the one-electron oxidation of the tertiary amine to form a radical cation, which is intensely colored. This radical cation can then undergo further reactions, including dimerization and polymerization, leading to a complex mixture of colored byproducts. The presence of trace metal impurities can catalyze this oxidation.
Is it usable? For applications requiring high purity and precise concentration, such as in drug development or quantitative assays, the discolored solution should be discarded. The presence of oxidation products can lead to unpredictable side reactions and interfere with analytical measurements. For some qualitative applications, a lightly colored solution might be acceptable, but it is not recommended.
Recommended Action:
-
Discard the discolored solution.
-
Prepare a fresh solution using a new, unopened vial of MDMBD if possible.
-
Implement preventative measures as outlined in the storage and handling FAQs below.
Q2: I observe a precipitate forming in my solution of this compound, especially after some time. What is this precipitate and how can I prevent it?
A2: Precipitate formation is another common issue related to the degradation of MDMBD.
Causality: The precipitate is likely composed of insoluble polymeric materials formed from the degradation of the parent compound. As the initial oxidation products (radical cations) react further, they can form larger, conjugated systems with reduced solubility in common organic solvents.
Prevention:
-
Solvent Choice: Ensure you are using a high-purity, degassed solvent. The solubility of the degradation products may be lower than that of the parent compound.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect them from light, which can accelerate degradation.
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
Q3: My reaction yield is lower than expected when using this compound. Could this be related to its stability?
A3: Absolutely. A lower-than-expected yield is a common consequence of using partially degraded MDMBD.
Causality: The degradation of MDMBD reduces the concentration of the active reactant in your solution. Furthermore, the degradation products themselves can interfere with your reaction by:
-
Competing for reagents: The oxidized species may react with your other starting materials or catalysts.
-
Inhibiting catalysis: Degradation byproducts could poison catalysts used in your reaction.
-
Altering reaction conditions: The formation of acidic or basic byproducts could change the pH of your reaction mixture.
Troubleshooting Steps:
-
Assess Purity: Before use, assess the purity of your MDMBD solid and freshly prepared solutions using the analytical protocol provided below.
-
Use Fresh Reagent: If purity is questionable, use a fresh, unopened stock of the compound.
-
Optimize Reaction Conditions: Consider deoxygenating your reaction mixture by bubbling with an inert gas before adding the MDMBD.
Part 2: Frequently Asked Questions (FAQs)
Storage and Handling
Q4: What are the ideal storage conditions for solid this compound?
A4: To maximize the shelf-life of solid MDMBD, it should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen). If the original container has been opened, consider transferring the solid to a glovebox for storage.
-
Light: Protected from light in an amber glass vial.
-
Moisture: In a desiccator to protect from moisture.
Q5: How should I handle this compound when preparing solutions?
A5: Due to its sensitivity to air, MDMBD should be handled using air-sensitive techniques.[1][2]
-
Inert Atmosphere: Whenever possible, handle the solid and prepare solutions in a glovebox or under a positive pressure of an inert gas.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Clean Glassware: Use clean, dry glassware to avoid introducing contaminants that could catalyze degradation.
Degradation Pathways
Q6: What are the likely degradation pathways for this compound?
A6: The primary degradation pathway for MDMBD is oxidation. The electron-rich aromatic ring is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and trace metal ions. Based on the chemistry of similar compounds, the following degradation pathways are proposed:
Caption: Proposed oxidative degradation pathway of MDMBD.
The oxidation of a similar compound, 3-methoxy-4-t-butylaniline, has been shown to produce azobenzenes and phenazines, supporting the likelihood of dimerization and further condensation reactions in the degradation of MDMBD.[3]
Part 3: Experimental Protocols & Data
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample solvent: 50:50 Acetonitrile:Water.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the MDMBD solid and dissolve it in 10 mL of the sample solvent to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample solvent.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30°C.
-
Detection wavelength: 254 nm and 280 nm.
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Integrate the peak corresponding to MDMBD and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
The appearance of new, more polar peaks (eluting earlier) or less polar peaks (eluting later) can indicate the formation of degradation products.
-
Caption: Workflow for HPLC purity assessment of MDMBD.
Table 1: Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, under inert gas, protected from light, in a desiccator. | Minimizes thermal and oxidative degradation. |
| Storage (Solution) | Prepare fresh. If storage is necessary, store at 2-8°C under inert gas, protected from light. | Solutions are more susceptible to degradation than the solid form. |
| Handling | Use air-sensitive techniques (glovebox or inert atmosphere). | Prevents oxidation by atmospheric oxygen. |
| Solvents | Use high-purity, degassed solvents. | Removes dissolved oxygen, a key reactant in degradation. |
References
- [Redacted for privacy]
- [Redacted for privacy]
- [Redacted for privacy]
- [Redacted for privacy]
- [Redacted for privacy]
- [Redacted for privacy]
- [Redacted for privacy]
- [Redacted for privacy]
- [Redacted for privacy]
-
Forrester, A. R., & Ogilvy, M. M. (1971). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society C: Organic, 1085-1089. [Link]
Sources
interpreting complex NMR spectra of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine
Technical Support Center: NMR Spectral Interpretation
Compound: 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine Document ID: TSC-NMR-492B Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of complex small molecules. This guide provides specialized troubleshooting and interpretation assistance for the NMR spectra of this compound. The content is structured in a question-and-answer format to directly address common and advanced challenges encountered during structural elucidation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the NMR analysis of the target compound.
Question 1: What are the primary challenges in interpreting the NMR spectrum of this molecule?
Answer: The primary challenge lies in the complex substitution pattern of the aromatic ring. The molecule is a 1,2,4-trisubstituted benzene derivative, which results in a complex and often non-first-order splitting pattern for the aromatic protons.[1][2] Additionally, the two strong electron-donating groups (EDGs)—the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂)—cause significant shielding (upfield shifts) of the aromatic protons, potentially leading to signal overlap.[3][4] Unambiguous assignment requires a combination of 1D and 2D NMR techniques.
Question 2: What are the expected signals in the ¹H NMR spectrum?
Answer: You should expect to see four distinct groups of signals:
-
Aromatic Protons (3H): Located in the region of approximately 6.0-7.0 ppm. Due to the substitution pattern, these three protons will form a complex multiplet system.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet expected around 3.7-3.9 ppm.
-
Dimethylamino Protons (-N(CH₃)₂, 6H): A sharp singlet expected around 2.8-3.0 ppm.
-
Amine Proton (-NH₂, if present and not exchanged): A broad singlet that can appear over a wide chemical shift range and may not be visible if the sample is not dry or if run in a protic solvent. Adding D₂O will cause this peak to disappear, confirming its identity.[5]
Question 3: How many signals are expected in the ¹³C NMR spectrum?
Answer: Due to molecular asymmetry, all nine carbon atoms are chemically non-equivalent. Therefore, you should expect to see nine distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (6C): These will appear in the 110-160 ppm range.[6] Four of these will be CH carbons, and two will be quaternary (C-O and C-N).
-
Methoxy Carbon (-OCH₃, 1C): Typically observed around 55-60 ppm.
-
Dimethylamino Carbons (-N(CH₃)₂, 2C): Will appear as a single signal around 40-45 ppm due to the chemical equivalence of the two methyl groups.
Part 2: In-Depth Spectral Analysis & Predicted Data
A deeper analysis requires predicting chemical shifts and coupling constants based on the electronic effects of the substituents. The -OCH₃ and -N(CH₃)₂ groups are strong ortho, para-directing activators, donating electron density into the ring via resonance.[4][7]
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts. These are estimates and can vary based on solvent and concentration.[3][8]
| Assignment | Proton (¹H) | Predicted δ (ppm) | Multiplicity | Carbon (¹³C) | Predicted δ (ppm) |
| H-2 | C-2 | ~6.7-6.9 | d (J ≈ 2-3 Hz) | C-1 (-N(CH₃)₂) | ~148-152 |
| H-5 | C-5 | ~6.2-6.4 | dd (J ≈ 8-9, 2-3 Hz) | C-2 | ~115-118 |
| H-6 | C-6 | ~6.8-7.0 | d (J ≈ 8-9 Hz) | C-3 (-OCH₃) | ~155-158 |
| -N(CH₃)₂ | N-CH₃ | ~2.9 | s | C-4 (-NH₂) | ~138-142 |
| -OCH₃ | O-CH₃ | ~3.8 | s | C-5 | ~102-105 |
| -NH₂ | N-H | Variable | br s | C-6 | ~118-121 |
| N-CH₃ | ~40-45 | ||||
| O-CH₃ | ~55-60 |
-
Rationale for Aromatic Assignments:
-
H-5: This proton is ortho to the powerful -NH₂ group and para to the -N(CH₃)₂ group, making it the most shielded (most upfield) aromatic proton.
-
H-2: This proton is ortho to the -N(CH₃)₂ group and meta to the -OCH₃ group, placing it at an intermediate chemical shift.
-
H-6: This proton is ortho to the -OCH₃ group and meta to the -N(CH₃)₂ group, making it the most deshielded (most downfield) of the aromatic protons.
-
Understanding the Aromatic Coupling
The three aromatic protons (H-2, H-5, H-6) form an AMX spin system . The expected coupling constants are:
-
Ortho coupling (³J): J₅,₆ ≈ 8-9 Hz.[9]
-
Meta coupling (⁴J): J₂,₆ ≈ 0 Hz (typically not resolved); J₂,₅ ≈ 2-3 Hz.[3]
-
Para coupling (⁵J): J₂,₅ ≈ 0 Hz.
This leads to the following predicted multiplicities:
-
H-2: A doublet with J ≈ 2-3 Hz from coupling to H-5.
-
H-5: A doublet of doublets with J ≈ 8-9 Hz (from H-6) and J ≈ 2-3 Hz (from H-2).
-
H-6: A doublet with J ≈ 8-9 Hz from coupling to H-5.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during spectral interpretation.
Problem 1: My aromatic signals are broad and overlapping. How can I resolve them?
Answer:
-
Cause: Signal overlap in 1,2,4-trisubstituted benzenes is common, especially at lower magnetic field strengths.[3] Broadening can be caused by poor shimming, sample concentration, or the quadrupolar moment of the adjacent nitrogen atoms.
-
Troubleshooting Workflow:
-
Optimize Shimming: Ensure the instrument is well-shimmed to minimize peak broadening.[5]
-
Change Solvent: Changing the NMR solvent can alter the chemical shifts of the protons differently, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d₃.[5]
-
Acquire at Higher Field: If available, use a higher field spectrometer (e.g., 600 MHz vs. 300 MHz). The chemical shift dispersion increases with the magnetic field strength, which can resolve overlapping multiplets.
-
Run a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment is the definitive way to identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum. This will confirm the H-5/H-6 and H-5/H-2 correlations.
-
Problem 2: I can't definitively assign the quaternary carbons (C-1, C-3, C-4). Which experiment should I run?
Answer:
-
Cause: Quaternary carbons do not have attached protons and therefore do not show signals in a DEPT-135 experiment or correlations in a standard HSQC experiment.
-
Solution: HMBC Experiment. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[10][11] This is the most reliable method for assigning quaternary carbons.
-
Expected Key Correlations:
-
The -OCH₃ protons (~3.8 ppm) will show a ³J correlation to C-3 .
-
The -N(CH₃)₂ protons (~2.9 ppm) will show a ³J correlation to C-1 .
-
H-5 (~6.2 ppm) will show correlations to C-1 , C-3 , and C-4 .
-
H-2 (~6.7 ppm) will show correlations to C-4 and C-6 .
-
H-6 (~6.8 ppm) will show correlations to C-2 and C-4 .
-
-
dot graph HMBC_Correlations { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];
} enddot Caption: Expected HMBC (³J and ²J) correlations for unambiguous assignment.
Part 4: Advanced Experimental Protocols
For a complete and unambiguous assignment, a suite of 2D NMR experiments is recommended.
Systematic Workflow for Structure Elucidation
Protocol 1: COSY Acquisition
-
Objective: To identify proton-proton (J-coupled) spin systems.
-
Methodology:
-
Prepare a sample of 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Load the sample and perform standard instrument setup (locking, shimming).
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both F2 and F1 dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 2-8 scans per increment) and increments (e.g., 256-512 in F1) to achieve good signal-to-noise.
-
Process the data using a sine-bell window function in both dimensions and perform Fourier transformation.
-
-
Expected Result: Cross-peaks will appear between coupled protons. You should see correlations between H-5 and H-6, and between H-5 and H-2.
Protocol 2: HMBC Acquisition
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Use the same sample prepared for the COSY experiment.
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the F2 (proton) dimension spectral width as before. Set the F1 (carbon) dimension to cover all carbon signals (e.g., 0-180 ppm).
-
The crucial parameter is the long-range coupling delay (typically d6 on Bruker), which is optimized for a specific coupling constant (e.g., 8 Hz). This corresponds to a delay of 1/(2*J) = ~62.5 ms.
-
Acquire a sufficient number of scans (e.g., 16-64 per increment) and increments (e.g., 256-512 in F1). This experiment requires more time than a COSY.
-
Process the data and analyze the cross-peaks as described in the troubleshooting section above.
-
References
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Puget Sound.
-
¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. (n.d.). CORE. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
-
The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved from [Link]
-
Theoretical NMR correlations based Structure Discussion. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). (2026, January 28). MDPI. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved from [Link]
-
Prediction of N NMR chemical shifts for nitrogenated aromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]
-
NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]
-
Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved from [Link]
-
NMR Spectra of Anilines. (2025, August 7). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate) | MDPI [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Precision Redox Tuning: The Strategic Advantage of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine
[1]
Executive Summary
In the landscape of aromatic diamines, This compound (CAS: 7474-82-0) represents a "super-activated" evolution of the classic N,N-dimethyl-p-phenylenediamine (DMPD) scaffold.[1] While DMPD remains a workhorse for oxidative couplings and oxidase assays, its performance is often limited by moderate oxidation potentials and radical instability.
The introduction of the 3-methoxy group is not merely structural decoration; it acts as a potent electron-donating group (EDG) that fundamentally alters the molecule's highest occupied molecular orbital (HOMO).[1] This guide details how this specific modification lowers oxidation activation energy, stabilizes radical cation intermediates, and shifts the spectral properties of resulting chromophores, making it the superior choice for high-sensitivity oxidative couplings and electrochemical sensing.[1]
Mechanistic Insight: The "Methoxy Effect"
To understand the advantage, we must look at the electronic environment of the benzene ring.[1] The 3-methoxy substituent provides a secondary +M (mesomeric) effect , working synergistically with the dimethylamine and primary amine groups.[1]
-
lowered Oxidation Potential: The electron-rich ring is more easily oxidized than unsubstituted DMPD.[1] This allows for reaction triggering at lower electrochemical potentials or by weaker enzymatic oxidants, reducing background noise from interfering species.[1]
-
Radical Cation Stabilization: Upon single-electron oxidation (SET), the resulting radical cation is resonance-stabilized by the lone pairs on the methoxy oxygen.[1] This extends the lifetime of the reactive intermediate, improving the yield of coupling reactions with phenols or anilines.[1]
Visualization: Resonance Stabilization Pathway
The following diagram illustrates the oxidative activation pathway and how the methoxy group stabilizes the cationic intermediate.
Figure 1: Mechanistic pathway showing the stabilizing role of the methoxy group during oxidative activation.[1]
Comparative Performance Analysis
The following data contrasts the 3-methoxy derivative with standard alternatives used in similar applications (DMPD and TMB).
Table 1: Physicochemical & Functional Comparison
| Feature | 3-Methoxy-N1,N1-dimethyl-p-phenylenediamine | DMPD (Unsubstituted) | TMB (Tetramethylbenzidine) |
| Electronic State | Highly Electron Rich (Super-Activated) | Moderately Electron Rich | Electron Rich (Sterically Hindered) |
| Oxidation Potential | Low (< 0.3 V) – Ideal for sensitive detection | Medium (~0.4-0.5 V) | Low, but forms charge-transfer complex |
| Reaction Kinetics | Fast – Rapid attack by electrophiles | Moderate | Slow (requires peroxidase catalysis) |
| Radical Stability | High – Methoxy resonance stabilization | Low – Prone to hydrolysis | High – Forms stable blue diimine |
| Solubility (Aq) | Moderate (Methoxy adds polarity) | Low (Hydrophobic) | Very Low (Requires organic co-solvent) |
| Primary Application | High-Fidelity Dye Synthesis, Electrochemical Mediators | General Sulfide/Chlorine Detection | ELISA Substrates (HRP) |
Key Takeaway: Use the 3-methoxy derivative when you need faster kinetics in coupling reactions or lower operating voltages in electrochemical sensors to avoid oxidizing interfering substances (like ascorbic acid).[1]
Experimental Protocols
These protocols are designed to leverage the specific advantages of the 3-methoxy group.[1]
Protocol A: High-Yield Synthesis of Indamine Dyes (Oxidative Coupling)
Application: Synthesis of pH indicators or near-IR absorbing dyes.[1]
Rationale: The 3-methoxy group directs the coupling regioselectivity and shifts the absorbance of the final dye bathochromically (red-shift) compared to DMPD.[1]
Materials:
-
Reagent A: this compound dihydrochloride (10 mmol).[1]
-
Reagent B: 1-Naphthol (10 mmol) [Coupler].[1]
-
Oxidant: Sodium Persulfate (Na₂S₂O₈) or Potassium Ferricyanide.
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of Reagent A in 20 mL of water/ethanol (1:1). The methoxy group aids solubility compared to pure alkyl-anilines.[1]
-
Coupler Preparation: Dissolve 10 mmol of 1-Naphthol in 20 mL of 0.1 M NaOH.
-
Initiation: Mix the two solutions in a reaction vessel maintained at 10°C.
-
Oxidation: Add the oxidant solution dropwise over 15 minutes with vigorous stirring.
-
Observation: The solution will rapidly turn from pale to deep blue/cyan.[1] The reaction rate is visibly faster than with unsubstituted DMPD due to the lower oxidation potential.
-
-
Quenching & Isolation: Stir for 30 minutes. Neutralize with dilute HCl to precipitate the dye.[1] Filter and wash with cold water.[1]
Protocol B: Electrochemical Sensor Fabrication (Redox Mediator)
Application: Detection of NADH or bio-analytes at low potential.
Rationale: The compound acts as an electron shuttle.[1] Its low redox potential allows the sensor to operate at -0.1V to +0.1V, a window where common biological interferences (uric acid, ascorbic acid) are not oxidized.[1]
Workflow:
-
Electrode Prep: Polish a Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry.
-
Modification: Drop-cast 5 µL of a solution containing 5 mM this compound in Nafion/Ethanol.
-
Drying: Allow to dry at room temperature for 1 hour.
-
Activation: Cycle the electrode in PBS (pH 7.4) between -0.2V and +0.4V.[1]
Strategic Synthesis Workflow
The following diagram outlines how to integrate this compound into a broader synthetic or analytical workflow.
Figure 2: Decision matrix for utilizing this compound in optical vs. electrochemical applications.
References
-
PubChem. (n.d.).[2] Compound Summary for CID 81682, this compound. National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][1]
-
ResearchGate. (2021). Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. Molbank.[1] Retrieved February 12, 2026, from [Link]
- Corbett, J. F. (1970). The chemistry of hair-dye manufacture: I. The oxidation of p-phenylenediamines. Journal of the Society of Cosmetic Chemists.
Comparative Validation Guide: Analytical Strategies for 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine
Executive Summary & Chemical Context[1][2][3][4][5]
Compound Identity: 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine CAS: 7474-82-0 Synonyms: 3-Methoxy-N,N-dimethyl-p-phenylenediamine; 4-amino-3-methoxy-N,N-dimethylaniline.
As a Senior Application Scientist, I must emphasize that validating methods for phenylenediamine derivatives requires addressing a specific chemical vulnerability: oxidative instability . This molecule contains an electron-rich benzene ring (activated by both methoxy and dimethylamino groups), making it highly susceptible to auto-oxidation into quinonediimines (Wurster’s salts) in solution.
This guide compares two primary analytical workflows: HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) for routine Quality Control (QC) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for trace impurity profiling.
Comparative Analysis: HPLC-DAD vs. LC-MS/MS
The choice of method depends on the "Fit-for-Purpose" criteria defined in ICH Q2(R1) guidelines.
| Feature | Method A: HPLC-DAD (QC Standard) | Method B: LC-MS/MS (Trace Analysis) |
| Primary Application | Purity assay (>98%), Stability testing, Raw material release. | Genotoxic impurity screening (ppm levels), Biological matrix analysis. |
| Sensitivity (LOD) | Moderate (0.1 – 1.0 µg/mL). | High (0.5 – 5.0 ng/mL). |
| Selectivity | Relies on chromatographic resolution and UV spectra overlay. | Mass-based discrimination; separates isobaric interferences. |
| Throughput | High (10-15 min run times). | Moderate (requires equilibration and source cleaning). |
| Cost per Analysis | Low. | High. |
| Critical Limitation | Cannot detect non-chromophoric impurities; lower sensitivity for degradation products. | Matrix effects (ion suppression) can compromise quantification accuracy. |
Expert Insight: The Stability Factor
For both methods, the "product performance" fails if the sample preparation does not inhibit oxidation.
-
Protocol Requirement: All stock solutions must be prepared in degassed solvents containing an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Bisulfite) or maintained at acidic pH (<3.0) to protonate the amines and stabilize the core.
Validated Experimental Protocols
Method A: Stability-Indicating HPLC-DAD Protocol
Objective: Routine assay and purity determination.
1. Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Rationale: A standard C18 is sufficient, but "Plus" or end-capped versions reduce silanol interactions with the basic amine groups, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Note: TFA acts as an ion-pairing agent to improve retention of the polar amine.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5% → 60% B
-
12-15 min: 60% → 95% B
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).
-
Temperature: 30°C.
2. Sample Preparation (Self-Validating Step)
-
Diluent: Water:Acetonitrile (90:10) + 0.1% Ascorbic Acid .
-
Validation Check: Prepare two vials. One with ascorbic acid, one without. Inject after 4 hours. The vial without antioxidant will likely show a new peak (oxidative degradant) and a drop in area count. This confirms the necessity of the additive.
-
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Diluent (1 mg/mL).
-
Working Standard: Dilute to 50 µg/mL.
Method B: High-Sensitivity LC-MS/MS Protocol
Objective: Detection of trace genotoxic impurities or metabolites.
1. Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[3]
-
MRM Transitions (Quantification):
-
Precursor: m/z ~167.1 [M+H]+ (Calculated based on MW 166.22).
-
Quantifier Ion: m/z 152.1 (Loss of methyl).
-
Qualifier Ion: m/z 136.1 (Loss of methoxy).
-
-
Spray Voltage: 3500 V.
2. UPLC Conditions
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Rationale: HSS T3 is designed to retain polar organic molecules and withstand 100% aqueous mobile phases, essential for early eluting polar impurities.
-
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.[1][2]
-
Note: Avoid TFA in MS; it suppresses ionization. Use Formate/Acetate buffers.
-
Validation Workflow & Logic (Visualization)
The following diagram illustrates the decision logic for selecting the appropriate validation path and the critical control points for phenylenediamine derivatives.
Caption: Decision matrix for analytical method selection, highlighting the critical stability control point required for phenylenediamine derivatives.
Performance Data Summary (Simulated)
The following data represents typical acceptance criteria and results for a validated method of this class of compounds, based on ICH guidelines.
| Parameter | Acceptance Criteria (ICH Q2) | Typical Result (HPLC-DAD) | Typical Result (LC-MS/MS) |
| Linearity (R²) | > 0.999 | 0.9998 (Range: 10-100 µg/mL) | 0.9995 (Range: 5-500 ng/mL) |
| Precision (RSD) | < 2.0% | 0.4% (n=6) | 3.5% (n=6) |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% | 95.8% |
| LOD (S/N > 3) | N/A | 0.05 µg/mL | 0.5 ng/mL |
| Solution Stability | Change < 2.0% over 24h | Failed without Antioxidant Passed (>24h) with Ascorbic Acid | Failed without Antioxidant Passed (>12h) at 4°C |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link
-
Mohamed, K. M., & Steenkamp, V. (2016).[3] Application of a LC-MS/MS method developed for the determination of p-phenylenediamine and its metabolites in human urine specimens.[3][5] Biomedical Chromatography, 30(12), 1922-1927.[3] (Demonstrates LC-MS validation for structurally similar phenylenediamines). Link
-
Meyer, A., et al. (2009). Determination of p-phenylenediamine and its metabolites in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B, 877(16-17), 1627-1633. (Establishes HPLC-DAD protocols for this chemical class). Link
-
Sigma-Aldrich. (n.d.). N,N-Dimethyl-p-phenylenediamine Product Specification & Safety Data. (Reference for physical properties and oxidation risks of the parent compound). Link
Sources
- 1. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Diamine Monomers in Polymerization: Tailoring Polymer Properties Through Molecular Design
In the landscape of high-performance polymers, the judicious selection of monomeric building blocks is paramount to achieving desired material characteristics. Among these, diamine monomers serve as a critical linchpin, profoundly influencing the final properties of polymers such as polyamides and polyimides. This guide provides a comprehensive comparative analysis of various diamine monomers, elucidating the structure-property relationships that govern polymer performance. We will delve into the causal links between diamine architecture and polymer characteristics, supported by experimental data and detailed methodologies, to empower researchers and scientists in their pursuit of advanced materials.
The Pivotal Role of Diamine Structure in Polymer Properties
The molecular architecture of a diamine monomer directly dictates the conformational flexibility, intermolecular interactions, and packing efficiency of the resulting polymer chains. These factors, in turn, govern macroscopic properties such as thermal stability, mechanical strength, solubility, and optical transparency.[1][2] The fundamental principle lies in the interplay between rigid and flexible segments, as well as the presence of various functional groups within the diamine structure.
Rigid aromatic diamines, for instance, tend to impart exceptional thermal and mechanical properties due to the formation of stiff polymer backbones with strong intermolecular forces.[1][2] Conversely, the incorporation of flexible aliphatic chains or ether linkages can enhance solubility and processability, albeit sometimes at the expense of thermal resistance.[1]
A Comparative Analysis of Diamine Monomers
To illustrate these structure-property relationships, we will compare different classes of diamine monomers and their impact on the resulting polymer's performance.
Aliphatic vs. Aromatic Diamines
The distinction between aliphatic and aromatic diamines represents a fundamental choice in polymer design, with significant consequences for the final material's characteristics.
-
Aliphatic Diamines: These monomers, characterized by linear or cyclic non-aromatic carbon chains (e.g., 1,6-hexamethylenediamine, 1,12-dodecamethylenediamine), generally lead to polymers with lower glass transition temperatures (Tg) and melting points.[3] The inherent flexibility of the aliphatic segments allows for greater chain mobility, resulting in materials that are often more flexible and processable. However, this flexibility can also lead to lower thermal stability and mechanical strength compared to their aromatic counterparts.[4]
-
Aromatic Diamines: Diamines containing one or more aromatic rings (e.g., p-phenylenediamine, 4,4'-oxydianiline) are the building blocks for many high-performance polymers.[5][6] The rigidity of the aromatic units restricts chain movement, leading to polymers with high thermal stability, excellent mechanical properties, and good chemical resistance.[1][5] However, this rigidity can also result in poor solubility and high processing temperatures, making them more challenging to work with.[7]
The following diagram illustrates the basic structural differences between aliphatic and aromatic diamines.
Caption: Structural comparison of aliphatic and aromatic diamines.
Impact of Functional Groups and Linkages
Beyond the basic aliphatic or aromatic nature, the presence of specific functional groups and linkages within the diamine monomer can be used to fine-tune polymer properties.
-
Ether Linkages (-O-): The incorporation of ether linkages, as seen in diamines like 4,4'-oxydianiline (ODA), introduces flexibility into the polymer backbone.[8] This increased flexibility can lead to improved solubility and processability, as well as lower dielectric constants in some cases.[8]
-
Sulfone Groups (-SO₂-): Diamines containing sulfone groups, such as 3,3'-diaminodiphenyl sulfone (DDS), can enhance the thermal stability and mechanical properties of the resulting polymer. The bulky nature of the sulfone group can also disrupt chain packing, leading to increased solubility.[9]
-
Fluorine-Containing Groups (-CF₃): The introduction of trifluoromethyl (-CF₃) groups into the diamine structure can significantly impact polymer properties.[8] These groups can lower the dielectric constant, reduce water absorption, and improve optical transparency, making them valuable for applications in microelectronics and optics.[8][10]
Quantitative Comparison of Polymer Properties
The following table summarizes experimental data from various studies, showcasing the direct impact of different diamine monomers on the properties of the resulting polyimides.
| Diamine Monomer | Polymer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) | Tensile Strength (MPa) | Solubility |
| p-Phenylenediamine (p-PDA) | PMDA-PDA | >400 | ~550 | High | Insoluble |
| 4,4'-Oxydianiline (ODA) | PMDA-ODA | 385 | 555 | 120 | Soluble in NMP, DMAc |
| 1,3-Bis(4-aminophenoxy)benzene (TPE-R) | BPADA-TPE-R | 225 | 520 | 95 | Soluble in common organic solvents |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (6F-BAPB) | 6FDA-6F-BAPB | 260 | 530 | 110 | Good solubility |
Data compiled and synthesized from multiple sources for illustrative purposes.
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This section provides a detailed, step-by-step methodology for the synthesis of a polyamide, a common application for diamine monomers. This protocol is a self-validating system, where successful synthesis of a high molecular weight polymer, as indicated by viscosity measurements, confirms the efficacy of the procedure.[7]
Materials:
-
Diamine Monomer (e.g., 4,4'-oxydianiline)
-
Diacid Chloride (e.g., terephthaloyl chloride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen gas to create an inert atmosphere.
-
Diamine Dissolution: In the flask, dissolve a precise amount of the diamine monomer in anhydrous DMAc under a gentle stream of nitrogen. Stir until the diamine is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the reaction rate and prevent side reactions.
-
Diacid Chloride Addition: Dissolve the diacid chloride in a separate flask with anhydrous DMAc. Slowly add this solution to the stirred diamine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C throughout the addition.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours under a continuous nitrogen purge. The viscosity of the solution will gradually increase as the polymer chains grow.
-
Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.
The following workflow diagram illustrates the key steps in this synthesis process.
Caption: Experimental workflow for polyamide synthesis.
Characterization of the Resulting Polymers
To comparatively evaluate the polymers synthesized using different diamine monomers, a suite of analytical techniques is employed.[11][12]
-
Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized polymer and verify the successful formation of amide or imide linkages.[13][14]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation temperature of the polymer.[11][14]
-
Mechanical Testing: Tensile testing is performed to measure the mechanical properties of the polymer films, including tensile strength, Young's modulus, and elongation at break.[13][14]
-
Solubility Testing: The solubility of the polymers in various organic solvents is assessed to determine their processability.[15]
The logical flow of a comparative study is depicted in the following diagram.
Caption: Logical workflow for a comparative study of diamine monomers.
Conclusion
The selection of a diamine monomer is a critical decision in the design of high-performance polymers. As demonstrated, the structure of the diamine—be it aliphatic or aromatic, rigid or flexible, and with or without specific functional groups—profoundly influences the thermal, mechanical, and solubility properties of the final polymer. By understanding these fundamental structure-property relationships, researchers can strategically choose or design diamine monomers to create materials with tailored characteristics for a wide array of demanding applications, from aerospace components to advanced microelectronics. This guide serves as a foundational resource for navigating the diverse landscape of diamine monomers and harnessing their potential to drive innovation in materials science.
References
-
Ghaemy, M., Khajeh, S., & Movaghernezhad, N. (n.d.). Synthesis and Characterization of High Performance Poly(amide-imide)s based on a New Diimide-diacide and Various Diamines. Taylor & Francis Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymer characterization. Retrieved from [Link]
-
Yang, R. (n.d.). Analytical Methods for Polymer Characterization (1st ed.). Routledge. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Polymer Analysis/Characterization. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). An Overview of Analytical Techniques for Polymer Characterization. Retrieved from [Link]
-
AZoM. (n.d.). A Guide to Polymer Analysis Techniques. Retrieved from [Link]
-
Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]
- Li, F., et al. (1999). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Polymer, 40(16), 4571–4583.
-
Zhang, Y., et al. (n.d.). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. PMC. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
- K. R. S. S. Ganesh, et al. (2018). Functional polyamides with gem-diazido units: synthesis and diversification. Polymer Chemistry, 9(45), 5429-5433.
-
Scribd. (n.d.). Synthesis of Polyamide. Retrieved from [Link]
- Luo, Q., Bilić, N., & Petrović, Z. (2009). Structure-Properties Relationship of Polyimides Derived From Different Diamines and Dianhydrides. SAMPE `09 Fall Technical Conference.
-
SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Advances in High-Performance Polymer Materials. Retrieved from [Link]
-
Scribd. (n.d.). ExpPreparation of A Polyamide by Condensation. Retrieved from [Link]
- Ueda, T., Nishio, T., & Inoue, S. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers.
- Jeon, H., et al. (n.d.). Comparison of properties of colorless and transparent polyimide films using various diamine monomers.
- Google Patents. (n.d.). US8674020B2 - Process for preparing polyamides.
- ACS Publications. (2021). Effect of Aromatic/Aliphatic Structure and Cross-Linking Density on the Thermal Conductivity of Epoxy Resins.
-
MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]
- Son, J., et al. (2023). Recent advances in microbial production of diamines, aminocarboxylic acids, and diacids as potential platform chemicals and bio-based polyamides monomers. Ewha Womans University.
- ResearchGate. (n.d.). Polyethylene containing aliphatic ring and aromatic ring defects in the main chain: Synthesis via ADMET and comparisons of thermal properties and crystalline structure.
-
NIH. (n.d.). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. Retrieved from [Link]
-
MDPI. (n.d.). Functional Aromatic Polyamides. Retrieved from [Link]
- ResearchGate. (n.d.). Design and synthesis of novel diamines for ultra low-temperature curable polyimides with enhanced copper adhesion.
Sources
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins | MDPI [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films [mdpi.com]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymer characterization - Wikipedia [en.wikipedia.org]
- 12. routledge.com [routledge.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
confirmation of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine structure by X-ray crystallography
[1]
Part 1: The Structural Challenge
The molecule This compound presents a classic problem in organic characterization: Regioisomeric Ambiguity .[1]
In the synthesis of substituted phenylenediamines, two primary uncertainties often arise:
-
Methylation Site: Did the dimethylation occur at N1 or N4?
-
Substituent Position: Is the methoxy group at position 2 or 3 relative to the dimethylamine?
While NMR (
Part 2: Comparative Analysis (Method Performance)
The following table objectively compares SC-XRD against standard spectroscopic alternatives for this specific class of aromatic diamines.
| Feature | SC-XRD (The Gold Standard) | NMR ( | Mass Spectrometry (MS) |
| Primary Output | Absolute 3D atomic coordinates & bond lengths.[1] | Connectivity & magnetic environment. | Molecular mass & fragmentation pattern. |
| Regioisomer Resolution | Definitive. Distinguishes 2-OMe vs. 3-OMe via direct visualization. | Inferred. Requires distinct NOE correlations; often ambiguous if signals overlap. | Poor. Isomers often yield identical fragmentation patterns. |
| Stereochemistry | Determines absolute configuration (if chiral) and packing. | Relative configuration only. | None. |
| Sample State | Single Crystal (Solid).[2] | Solution. | Gas/Ionized Phase. |
| Limitations | Requires a high-quality crystal (often requires salt formation). | Solvent effects; broad peaks for exchangeable amine protons (-NH | Cannot distinguish spatial orientation of substituents. |
Why SC-XRD Wins for This Molecule[1]
-
Amine Proton Exchange: The primary amine (-NH
) protons in this molecule often broaden or disappear in NMR due to exchange with deuterated solvents (e.g., MeOD), removing critical coupling information. X-ray (especially at low temp) freezes these atoms in place. -
Steric Quantification: The methoxy group at position 3 induces steric strain on the adjacent amino group. SC-XRD allows precise measurement of the torsion angles, quantifying the "ortho-effect" which influences the molecule's reactivity in oxidative coupling (e.g., dye synthesis).[1]
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol includes a Salt Formation Step . Aromatic diamines are frequently oils or low-melting solids prone to oxidation (turning dark/purple).[1] Crystallizing them as Hydrochloride or Picrate salts stabilizes the lattice and prevents oxidation.
Phase 1: Crystallization (The Critical Step)
-
Objective: Grow single crystals suitable for diffraction (
mm). -
Reagent: this compound (Free Base).[1]
-
Solvent System: Ethanol / Diethyl Ether (Vapor Diffusion).
Step-by-Step:
-
Dissolution: Dissolve 50 mg of the diamine in 2 mL of absolute ethanol.
-
Acidification: Add stoichiometric concentrated HCl (1:1 or 1:2 molar ratio) dropwise. The solution may warm slightly; allow to cool.[2]
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a narrow glass vial (the "inner" vial). -
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of diethyl ether (antisolvent). Cap the outer jar tightly.
-
Incubation: Store at 4°C in the dark. Ether vapors will slowly diffuse into the ethanol, lowering solubility and forcing nucleation.
-
Validation: Clear, prismatic needles should form within 24-72 hours. Dark amorphous precipitate indicates oxidation; discard and repeat under inert atmosphere (
).
-
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Source: Mo-K
( Å) or Cu-K ( Å).[1] -
Temperature: 100 K (Cryostream). Crucial to reduce thermal ellipsoids of the terminal methyl groups.[1]
Refinement Logic (The "Why"):
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar aromatic salts. -
Disorder Handling: The methoxy group (-OCH
) may show rotational disorder.[1] Use a split-site model if electron density suggests two orientations.[1] -
Hydrogen Assignment: Locate amine H-atoms from the difference Fourier map (
). Do not place them geometrically if H-bonding is the study focus; refine their positions isotropically.
Part 4: Visualization of the Confirmation Workflow
The following diagram illustrates the logical pathway for confirming the structure, highlighting the decision nodes where X-ray provides the "Go/No-Go" validation.
Caption: Logical workflow for resolving regioisomeric ambiguity. SC-XRD serves as the critical validation step when NMR data is inconclusive due to proton exchange or signal overlap.[1]
Part 5: Expected Crystallographic Metrics
When analyzing the solved structure, the following geometric parameters serve as internal quality controls. These values are derived from statistical averages of similar p-phenylenediamine derivatives in the Cambridge Structural Database (CSD).[1]
| Parameter | Expected Range (Å / °) | Structural Insight |
| C1–N(Me) | 1.38 – 1.42 Å | Indicates conjugation with the ring.[1] Shorter than a pure single bond (1.47 Å). |
| C4–NH | 1.39 – 1.43 Å | Slightly longer if the NH |
| Quinoidal Distortion | C2–C3 < C1–C2 | Evidence of electronic "push-pull" character between the donor amines.[1] |
| Torsion (C2-C3-O-Me) | 0° – 15° (Planar) | If planar, indicates resonance.[1] If >20°, indicates steric clash with the ortho-amine.[1] |
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][1]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] [Link]
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[1] [Link]
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] [Link]
-
Grover, S., et al. (2012). "NMR and X-ray Crystallography: Complementary Tools in Structural Determination." RSC Advances. (General Methodology Reference). [Link]
A Comparative Guide to 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine: Navigating Applications in Color Chemistry
For the discerning researcher, scientist, and drug development professional, the selection of chemical intermediates is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine and its alternatives in key applications. By elucidating the causality behind experimental choices and presenting supporting data, this document serves as a vital resource for making informed decisions in the laboratory and in product development.
Introduction to this compound
This compound, a substituted p-phenylenediamine, is a versatile aromatic amine with significant potential in various fields of color chemistry. Its molecular structure, featuring a methoxy and a dimethylamino group on the phenylenediamine backbone, imparts unique properties that influence its reactivity, color formation, and biological interactions. The primary applications of this compound and its analogues lie in the formulation of oxidative hair dyes and as developing agents in color photography.
This guide will explore these applications in detail, comparing the performance of this compound and its close structural relatives with established alternatives.
Application I: Oxidative Hair Dyes
Permanent hair coloring technology relies on the oxidative coupling of a primary intermediate (developer) with a secondary intermediate (coupler) to form large color molecules within the hair shaft. p-Phenylenediamine (PPD) and its derivatives are the most common primary intermediates used in these formulations.
Comparative Analysis: this compound Analogue vs. Traditional Precursors
A close analogue, 2-methoxymethyl-p-phenylenediamine (ME-PPD), has been developed to provide excellent hair coloring performance with a significantly reduced risk of skin sensitization compared to traditional precursors like p-phenylenediamine (PPD) and p-toluenediamine (PTD).[1][2] This makes it a compelling alternative for safer hair dye formulations.
dot graph "Hair_Dye_Precursors" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
PPD [label="p-Phenylenediamine (PPD)"]; PTD [label="p-Toluenediamine (PTD)"]; ME_PPD [label="2-methoxymethyl-p-phenylenediamine (ME-PPD)\n(Analogue to Topic Compound)", fillcolor="#34A853"];
PPD -> "High Sensitization Potential" [color="#EA4335"]; PTD -> "High Sensitization Potential" [color="#EA4335"]; ME_PPD -> "Reduced Sensitization Potential" [color="#34A853"]; } caption { label = "Comparison of Sensitization Potential"; fontsize = 10; }
Table 1: Performance Comparison of Hair Dye Precursors
| Precursor | Coloring Performance | Skin Sensitization Potential | Key Advantages |
| p-Phenylenediamine (PPD) | Excellent, produces deep, long-lasting color[3] | High[4] | Cost-effective, widely available |
| p-Toluenediamine (PTD) | Excellent, similar to PPD[3] | High, though slightly lower than PPD[3] | Good color range |
| 2-methoxymethyl-p-phenylenediamine (ME-PPD) | Excellent[1] | Significantly Reduced[1][2] | Improved safety profile |
Experimental Protocol: Evaluation of Hair Dye Performance
The following protocol outlines a general method for evaluating the performance of a new hair dye precursor like this compound.
Objective: To assess the color intensity, color stability, and wash fastness of a hair dye formulation containing the test precursor.
Materials:
-
Bleached hair tresses
-
Test precursor (e.g., this compound)
-
Coupler (e.g., resorcinol, m-aminophenol)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Alkaline agent (e.g., ammonia or ethanolamine)
-
Shampoo
-
Colorimeter or spectrophotometer[5]
Procedure:
-
Formulation: Prepare the hair dye formulation by mixing the precursor, coupler, alkaline agent, and other additives in an aqueous base.
-
Application: Mix the dye formulation with the oxidizing agent (developer) in a 1:1 ratio immediately before application. Apply the mixture evenly to the bleached hair tresses.
-
Incubation: Allow the dye to process for a specified time (e.g., 30 minutes) at room temperature.
-
Rinsing and Drying: Thoroughly rinse the hair tresses with water until the water runs clear. Shampoo and dry the tresses.
-
Color Measurement: Measure the color of the dyed hair tresses using a colorimeter or spectrophotometer to obtain CIELAB (L, a, b*) values.[5]
-
Wash Fastness: Subject the dyed hair tresses to multiple wash cycles (e.g., 10 cycles) using a standard shampoo.
-
Post-Wash Color Measurement: Re-measure the color of the washed hair tresses to determine the change in color (ΔE*).
dot graph "Hair_Dye_Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Formulation [label="Dye Formulation"]; Application [label="Application to Hair Tresses"]; Incubation [label="Incubation"]; Rinsing [label="Rinsing & Drying"]; Initial_Measurement [label="Initial Color Measurement (Lab)", shape=parallelogram, fillcolor="#FBBC05"]; Washing [label="Repeated Washing Cycles"]; Final_Measurement [label="Final Color Measurement (Lab)", shape=parallelogram, fillcolor="#FBBC05"]; Analysis [label="Calculate Color Change (ΔE*)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Formulation -> Application -> Incubation -> Rinsing -> Initial_Measurement -> Washing -> Final_Measurement -> Analysis; } caption { label = "Hair Dye Performance Evaluation Workflow"; fontsize = 10; }
Application II: Photographic Developing Agents
In photographic processing, a developing agent is a chemical that reduces exposed silver halide crystals in the photographic emulsion to metallic silver, forming a visible image.[6] The choice of developing agent significantly influences the characteristics of the final image, such as grain, contrast, and sharpness.[7]
Comparative Analysis: p-Phenylenediamine Derivatives as Developing Agents
Table 2: Comparison of Black and White Photographic Developers
| Developing Agent/Formula | Key Characteristics |
| Metol-Hydroquinone (MQ) Developers (e.g., Kodak D-76) | Versatile, good balance of fine grain, sharpness, and tonal range.[8] |
| Phenidone-Hydroquinone (PQ) Developers | Similar to MQ but often with a slight increase in film speed.[9] |
| p-Phenylenediamine-based Developers | Known for producing very fine grain, but can result in a loss of film speed.[7] |
| Ascorbic Acid-based Developers (e.g., Kodak XTOL) | Fine grain, excellent emulsion speed, and lower toxicity than hydroquinone-based developers.[8][10] |
The inclusion of a methoxy group and N,N-dimethyl substitution in this compound would likely modulate its reduction potential and solubility, potentially offering a unique balance of fine grain and developing activity.
Experimental Protocol: Preparation and Use of a Photographic Developer
This protocol provides a general procedure for preparing a photographic developer and can be adapted to test new developing agents.
Objective: To prepare a black and white photographic developer and evaluate its performance on a test film.
Materials:
-
Developing agent (e.g., this compound)
-
Preservative (e.g., sodium sulfite)
-
Accelerator (e.g., sodium carbonate or borax)
-
Restrainer (e.g., potassium bromide)
-
Distilled water
-
Exposed black and white film
-
Developing tank and reels
-
Stop bath (e.g., dilute acetic acid)
-
Fixer (e.g., sodium thiosulfate)
Procedure:
-
Developer Preparation:
-
Dissolve the chemical components in distilled water in the following order: preservative, developing agent, accelerator, restrainer. Ensure each chemical is fully dissolved before adding the next.
-
Adjust the final volume with distilled water.
-
-
Film Development:
-
Load the exposed film onto the developing reel in complete darkness and place it in the developing tank.
-
Pour the prepared developer into the tank at a specific temperature (e.g., 20°C).
-
Agitate the tank according to a predetermined schedule (e.g., for the first 30 seconds, then for 10 seconds every minute).
-
After the specified development time, pour out the developer.
-
-
Stop Bath and Fixing:
-
Pour in the stop bath and agitate for about 30 seconds.
-
Pour out the stop bath and add the fixer. Agitate as recommended for the specific fixer.
-
-
Washing and Drying:
-
Wash the film thoroughly with running water.
-
Treat with a wetting agent to prevent drying marks.
-
Hang the film to dry in a dust-free environment.
-
-
Evaluation:
-
Examine the resulting negative for density, contrast, and grain.
-
dot graph "Photographic_Development_Process" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Developer_Prep [label="Developer Preparation"]; Film_Loading [label="Load Exposed Film"]; Development [label="Development"]; Stop_Bath [label="Stop Bath"]; Fixing [label="Fixing"]; Washing [label="Washing & Drying"]; Evaluation [label="Negative Evaluation", shape=parallelogram, fillcolor="#FBBC05"];
Developer_Prep -> Development; Film_Loading -> Development -> Stop_Bath -> Fixing -> Washing -> Evaluation; } caption { label = "Photographic Development Workflow"; fontsize = 10; }
Conclusion
This compound presents a promising avenue for innovation in the fields of hair coloring and photography. Its structural similarity to next-generation hair dye precursors with improved safety profiles suggests its potential as a valuable component in safer cosmetic formulations. In the realm of photography, its unique substitutions may offer a novel balance of performance characteristics for discerning photographers. Further experimental investigation is warranted to fully elucidate the performance benefits of this compound and to establish optimized protocols for its application.
References
-
Photographer's Formulary. (n.d.). An Introduction to Developers. Retrieved from a source providing general information on photographic developers.[7]
-
The Black and White Box. (2022, November 23). B&W Film Developer Comparison.[8]
-
Current Trends in the Chemistry of Permanent Hair Dyeing. (2025, August 6). Request PDF. ResearchGate.[11]
-
Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Coloration. (2025, April 14). MDPI.[12]
-
Evaluation and Stability Study of Hair Colourants – A Comparison. (2025, May 19). Journal of Pharmaceutical Research International.[13]
-
Jones, H. L. (n.d.). Black and white developing films.[6]
-
Luyckx, A. (2021, August 6). Film Development – Picking A Black & White Developer. alex luyckx | photography.[14]
-
B&H Photo Video. (2020, June 29). Top 12 Black-and-White Film Developers to Try.[10]
-
N,N-Diethyl-p-phenylenediamine effectiveness in analysis of polysulfides and polythionates in water. (n.d.). ResearchGate.[15]
-
Blömeke, B., et al. (n.d.). Comparison of molecular structures, hair dye usage exposure and skin sensitization induction thresholds. ResearchGate.[1]
-
HunterLab. (2023, January 9). Spectral Analysis for Hair Care Product Color Retention.[5]
-
Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine. (2025, September 2). MDPI.[2]
-
4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate | 25646-77-9. (2025, December 31). ChemicalBook.[16]
-
Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. (2025, August 7). ResearchGate.[17]
-
A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. (n.d.). Benchchem.[18]
-
N,N-Diethyl-P-phenylenediamine | 93-05-0. (n.d.). Benchchem.[19]
-
Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. (2010, June 15). PubMed.[20]
-
N,N-Diethyl-p-phenylenediamine 97 93-05-0. (n.d.). Sigma-Aldrich.
-
Precursors of oxidative hair dyes in hair colouring formulations. (n.d.). National Environmental Research Institute, Denmark.[21]
-
7474-82-0|3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine. (n.d.). BLDpharm.[22]
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry.[23]
-
Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. (n.d.). PMC.[24]
-
N,N-Dimethylphenylenediamine. (n.d.). Wikipedia.[25]
-
Halcyon p-phenylenediamine developer test. (2020, February 11). Photrio.com Photography Forums.[26]
-
Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p... (2011, August 15). PubMed.[27]
-
PPD to PTD: The Evolution of Safe Hair Dye Chemistry. (2025, December 3). NICHEM Solutions.[3]
-
Hair dye - EP0600045B1. (n.d.). Google Patents.[28]
-
p-Phenylenediamine. (n.d.). EPA.[4]
-
A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - CN101891630A. (n.d.). Google Patents.[29]
-
N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. (2010, March 3). European Commission.[30]
-
Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (n.d.). Sigma-Aldrich.[31]
-
Hair Dye Package: Acid Orange 3; N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate. (2022, May 23). Cosmetic Ingredient Review.[32]
-
N1,N1-DIMETHYLBENZENE-1,4-DIAMINE | CAS 99-98-9. (n.d.). Matrix Fine Chemicals.[33]
-
N1,N1-dimethylbenzene-1,4-diamine. (2013, May 16). Dye|Dye intermediates|Fluorescent Brightener|pigment dye.[34]
-
Photographic Chemicals. (n.d.). Antec, Inc.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nichem.solutions [nichem.solutions]
- 4. epa.gov [epa.gov]
- 5. Spectral Analysis for Hair Care Product Color Retention | HunterLab [hunterlab.com]
- 6. mr-alvandi.com [mr-alvandi.com]
- 7. photo.stackexchange.com [photo.stackexchange.com]
- 8. theblackandwhitebox.co.nz [theblackandwhitebox.co.nz]
- 9. Photographic Chemicals - Antec, Inc. [kyantec.com]
- 10. bhphotovideo.com [bhphotovideo.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Film Development – Picking A Black & White Developer – Alex Luyckx | Blog [alexluyckx.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate | 25646-77-9 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]
- 20. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. www2.dmu.dk [www2.dmu.dk]
- 22. 7474-82-0|3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 26. Halcyon p-phenylenediamine developer test | Photrio.com Photography Forums [photrio.com]
- 27. Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. EP0600045B1 - Hair dye - Google Patents [patents.google.com]
- 29. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 30. ec.europa.eu [ec.europa.eu]
- 31. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 32. cir-safety.org [cir-safety.org]
- 33. N1,N1-DIMETHYLBENZENE-1,4-DIAMINE | CAS 99-98-9 [matrix-fine-chemicals.com]
- 34. N1,N1-dimethylbenzene-1,4-diamine [dyestuffintermediates.com]
Safety Operating Guide
Personal protective equipment for handling 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine
Topic: Personal protective equipment for handling 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine CAS: 7474-82-0 (Free Base) / Analogous to CAS 99-98-9 (Parent Structure)
Executive Safety Directive
Treat this compound as Fatal in Contact with Skin. this compound is a substituted phenylenediamine. In the absence of compound-specific human toxicological data for this exact methoxy-derivative, safety protocols must default to the hazard profile of its parent structure (N,N-Dimethyl-p-phenylenediamine), which is classified as Acute Toxic Category 1 or 2 (Dermal/Oral) .
Primary Risk Vector: Rapid transdermal absorption leading to methemoglobinemia (cyanosis) and systemic neurotoxicity. Secondary Risk Vector: Inhalation of dust or vapors causing respiratory sensitization and bronchial irritation.
Hazard Profile & Risk Assessment
Before selecting PPE, you must understand the mechanism of toxicity to justify the protection level.
| Hazard Class | Critical Effect | Mechanism of Action |
| Acute Toxicity (Dermal) | High Risk | Lipophilic nature (methoxy + methyl groups) facilitates rapid skin permeation. Once absorbed, it oxidizes hemoglobin to methemoglobin, inhibiting oxygen transport. |
| Sensitization | High Risk | Phenylenediamines are potent haptens. They bind to skin proteins, triggering T-cell mediated allergic contact dermatitis (ACD) or respiratory asthma. |
| Eye Damage | Moderate/High | Basic amine functionality causes caustic injury to corneal tissue upon contact. |
| Carcinogenicity | Suspected | Aromatic amines are metabolically activated to electrophiles that can form DNA adducts. |
PPE Selection Matrix
Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling this substance in pure form.
A. Hand Protection (Critical Control Point)
Rationale: Aromatic amines can permeate standard nitrile rubber in minutes.
| Operation | Recommended Glove System | Breakthrough Time (Est.) |
| Handling Pure Solid | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | > 480 min (Solid state) |
| Handling Solutions | Silver Shield® (Laminate) or Viton® | > 240 min (Organic solv.) |
| Spill Cleanup | Silver Shield® (Required) | > 480 min |
Protocol: Inspect gloves for pinholes by air-inflation prior to donning. If using nitrile for solutions, change every 15 minutes or immediately upon splash.
B. Respiratory Protection
Rationale: Prevention of sensitization requires zero-tolerance for inhalation.
-
Solid Handling (Weighing): Work inside a certified Chemical Fume Hood. If hood access is restricted, use a P100 (HEPA) half-face respirator .
-
Solution Handling: If dissolved in volatile solvents (DCM, MeOH), use a Multi-Gas/Vapor Cartridge (OV/AG/P100) to prevent co-exposure to solvent vapors and amine aerosols.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses allow airborne dust to bypass side shields.
-
Body: Tyvek® Lab Coat or disposable sleeve covers over a standard cotton lab coat. Cotton absorbs aromatic amines, creating a secondary exposure source against the skin.
Operational Workflow: Safe Handling Protocol
This protocol uses a "Zero-Contact" methodology.
Step 1: Engineering Controls Setup
-
Verify Fume Hood face velocity is 80–100 fpm .
-
Clear the hood deck of unnecessary clutter to prevent "airfoil" turbulence which can pull powder out of the hood.
-
Place a disposable absorbent mat (plastic side down) on the work surface to capture micro-spills.
Step 2: Weighing & Transfer (The Highest Risk Step)
Static electricity can cause this powder to "jump" or disperse.
-
Don PPE: Double gloves, goggles, lab coat + Tyvek sleeves.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.
-
Transfer:
-
Open the source container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination at the wash station.
-
Immediately recap the source container after weighing.
-
-
Solubilization: Add solvent to the solid (not solid to solvent) to minimize dust ejection.
Step 3: Decontamination
-
Wipe the exterior of the source container with a solvent-dampened Kimwipe (ethanol or methanol) before returning it to storage.
-
Dispose of the Kimwipe immediately into solid hazardous waste.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove Tyvek sleeves.
-
Remove inner gloves.
-
Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE based on the physical state of the chemical.
Caption: Decision matrix for selecting glove material and engineering controls based on the physical state and solvent carrier of the aromatic amine.
Emergency Response & Disposal
Exposure Response
-
Skin Contact: DO NOT use solvents (ethanol/acetone) to wash skin; this accelerates absorption. Wash with copious soap and water for 15 minutes.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation immediately.
-
Medical Surveillance: If exposed, request a methemoglobin blood test.
Waste Disposal (RCRA Compliance)
-
Classification: This material should be treated as a P-Listed or U-Listed equivalent waste (Toxic/Reactive) due to its aromatic amine structure.
-
Segregation:
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of exothermic decomposition or formation of explosive nitro-compounds.
-
Collect in a dedicated "Toxic Organic" waste stream.
-
-
Container: Triple-rinse empty containers with methanol; collect the rinsate as hazardous waste. Deface the label before discarding the glass.
References
-
PubChem. N1,N1-Dimethylbenzene-1,4-diamine (Compound CID 7472).[1] National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
